molecular formula C37H67NO13 B10754168 Erythromycin CAS No. 82343-12-2

Erythromycin

Cat. No.: B10754168
CAS No.: 82343-12-2
M. Wt: 733.9 g/mol
InChI Key: ULGZDMOVFRHVEP-RWJQBGPGSA-N
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Description

Erythromycin is a macrolide antibiotic isolated from Saccharopolyspora erythraea, renowned for its potent bacteriostatic activity against a broad spectrum of Gram-positive and some Gram-negative bacteria. Its primary mechanism of action involves reversible binding to the 23S ribosomal RNA of the 50S subunit of the bacterial ribosome. This binding blocks the translocation step of protein synthesis, specifically inhibiting the progression of the nascent peptide chain from the A-site to the P-site, thereby halting bacterial growth and replication.

Properties

IUPAC Name

(3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione
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InChI

InChI=1S/C37H67NO13/c1-14-25-37(10,45)30(41)20(4)27(39)18(2)16-35(8,44)32(51-34-28(40)24(38(11)12)15-19(3)47-34)21(5)29(22(6)33(43)49-25)50-26-17-36(9,46-13)31(42)23(7)48-26/h18-26,28-32,34,40-42,44-45H,14-17H2,1-13H3/t18-,19-,20+,21+,22-,23+,24+,25-,26+,28-,29+,30-,31+,32-,34+,35-,36-,37-/m1/s1
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InChI Key

ULGZDMOVFRHVEP-RWJQBGPGSA-N
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Canonical SMILES

CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)O)(C)O
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Isomeric SMILES

CC[C@@H]1[C@@]([C@@H]([C@H](C(=O)[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)O)C)C)O)(C)O
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Molecular Formula

C37H67NO13
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DSSTOX Substance ID

DTXSID4022991
Record name Erythromycin
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Molecular Weight

733.9 g/mol
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Physical Description

Solid
Record name Erythromycin
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Solubility

Soluble in water at 2mg/ml, WHITE OR SLIGHTLY YELLOW CRYSTALS OR POWDER, PRACTICALLY ODORLESS. SOLN IS ALKALINE TO LITMUS. SOL IN METHANOL, CHLOROFORM. /Erythromycin stearate/, WHITE OR SLIGHTLY YELLOW, CRYSTALLINE POWDER. ODORLESS OR PRACTICALLY SO. PRACTICALLY TASTELESS. PKA 7. FREELY SOL IN ACETONE & CHLOROFORM; SOL IN 95% ETHANOL & BENZENE; SPARINGLY SOL IN ETHER; VERY SLIGHTLY SOL IN WATER. /Erythromycin ethyl succinate/, FREELY SOLUBLE IN ALC, SOL IN POLYETHYLENE GLYCOL /Erythromycin ethyl succinate, Very soluble in acetone, ethyl ether, ethanol, chloroform, Freely soluble in alcohols, acetone, chloroform, acetonitrile, ethyl acetate; moderately soluble in ether, ethylene dichloride, amyl acetate, Solubility in water: approx 2 mg/ML, 4.59e-01 g/L
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Color/Form

Hydrated crystals from water, Crystals from water, White or slightly yellow crystals or powder

CAS No.

114-07-8, 82343-12-2, 215031-94-0, 7540-22-9
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Record name N-Methylerythromycin A
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Melting Point

133-135, 191 °C, After melting /at 135-140 °C, it/ resolidifies with second melting point 190-193 °C. ... Readily forms salts with acids, MP: 92 °C. Slightly soluble in ethanol, ethyl ether, chloroform; insoluble in water. /Erythromycin stearate/, Crystals from acetone aqueous. MP: 222 °C. MW: 862.05. /Erythromycin ethyl succinate/
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Biosynthesis and Biotechnological Production of Erythromycin

Microorganisms in Erythromycin (B1671065) Biosynthesis

Saccharopolyspora erythraea as the Primary Producer

The primary microorganism responsible for the industrial production of this compound is the Gram-positive bacterium Saccharopolyspora erythraea (formerly known as Streptomyces erythraeus). nih.govontosight.ai This soil-dwelling actinomycete is the natural source of this compound, which it produces as a secondary metabolite. ontosight.aiucl.ac.uk The production of this compound by S. erythraea is a complex process influenced by various factors, including the composition of the fermentation medium and culture conditions. researchgate.netoup.com Researchers have explored various strategies to enhance this compound yields, such as optimizing nutrient sources like carbon and nitrogen, and even introducing specific oils to the fermentation broth. researchgate.netoup.com

Characterization of this compound Co-metabolites and Biosynthetic Intermediates (this compound A, B, C, D)

This compound is not a single compound but rather a mixture of closely related co-metabolites. scirp.org The most abundant and therapeutically potent of these is this compound A. scirp.orgasm.org The other major co-metabolites are this compound B, C, and D. wikipedia.org These compounds are not merely byproducts; they are integral intermediates in the biosynthetic pathway leading to this compound A. scirp.orgmdpi.com this compound B and C, for instance, are direct precursors to this compound A and are generally less active biologically. asm.org this compound D is a key intermediate that can be converted to either this compound B or C through different enzymatic reactions. mdpi.com The relative proportions of these co-metabolites can vary, and much research has focused on genetically modifying S. erythraea to increase the purity and yield of the desired this compound A. asm.org

CompoundRole in Biosynthesis
This compound A The primary and most potent final product. scirp.orgasm.org
This compound B An intermediate and precursor to this compound A. asm.org
This compound C An intermediate and precursor to this compound A. asm.org
This compound D A key intermediate that can be converted to this compound B or C. mdpi.com

Molecular Pathways of this compound Biosynthesis

The synthesis of this compound is a classic example of polyketide biosynthesis, a common pathway for the production of many clinically important natural products. nih.gov This intricate process is orchestrated by a set of large, multifunctional enzymes known as polyketide synthases (PKSs). ontosight.ai

Overview of Polyketide Assembly

The core of the this compound molecule is a 14-membered macrocyclic lactone ring called 6-deoxyerythronolide B (6-dEB). nih.govannualreviews.org This structure is assembled in a manner analogous to an industrial assembly line by a massive enzymatic complex called 6-deoxyerythronolide B synthase (DEBS). nih.govibiology.org DEBS is a modular enzyme, with each module responsible for adding and modifying a specific two-carbon unit to the growing polyketide chain. ibiology.orgpnas.org The biosynthetic intermediates remain bound to the PKS complex as they are passed from one module to the next. nih.gov

Precursor UnitFunction
Propionyl-CoA The "starter unit" for the polyketide chain. nih.govasm.org
(2S)-Methylmalonyl-CoA The "extender units" added in subsequent steps. asm.orggavinpublishers.com
Glycosylation Steps and Sugar Moiety Attachment

The biological activity of this compound is critically dependent on the glycosylation of its macrolactone core, 6-deoxyerythronolide B (6-dEB). researchgate.netplos.org This process involves the attachment of two deoxysugars, L-mycarose and D-desosamine, in a specific sequence. ontosight.airesearchgate.net

The first glycosylation event is the attachment of L-mycarose to the C-5 hydroxyl group of erythronolide B (the product of C-6 hydroxylation of 6-dEB by the enzyme EryF). This reaction is catalyzed by the glycosyltransferase EryBV. asm.orgplos.org The sugar donor for this reaction is TDP-L-mycarose, which is synthesized from glucose-1-phosphate by a series of enzymes encoded within the ery gene cluster. plos.orgasm.org

Following the attachment of L-mycarose, the intermediate, 3-α-mycarosylerythronolide B, undergoes a second glycosylation. The glycosyltransferase EryCIII attaches D-desosamine to the C-3 hydroxyl group of the mycarosylated aglycone. asm.orgnih.gov The activated sugar substrate for this step is TDP-D-desosamine. nih.gov The activity of EryCIII is notably enhanced by an auxiliary protein, EryCII, which is believed to stabilize the glycosyltransferase in its active conformation. nih.govnih.gov

Post-Polyketide Modification Reactions

After the formation of the initial polyketide macrocycle, 6-deoxyerythronolide B (6-dEB), several modification reactions occur to yield the final active this compound A. These reactions, often referred to as post-PKS modifications, include hydroxylation, glycosylation, and methylation. asm.orgsciepublish.com

The first post-PKS modification is the hydroxylation of 6-dEB at the C-6 position, a reaction catalyzed by the P450 monooxygenase EryF, to produce erythronolide B (EB). plos.orgasm.org This is followed by the first glycosylation step, the attachment of L-mycarose. Subsequently, a second hydroxylation occurs at the C-12 position of the macrolide ring, catalyzed by the enzyme EryK, another P450 monooxygenase. asm.org The final modification step is the C-3''-O-methylation of the mycarose (B1676882) sugar, a reaction carried out by the S-adenosyl-L-methionine-dependent methyltransferase EryG. plos.orgasm.org This methylation step is crucial for the full biological activity of this compound A.

Enzymatic Machinery and Genetic Basis

The biosynthesis of this compound is orchestrated by a large set of enzymes encoded by a cluster of genes spanning approximately 65 kilobases on the chromosome of Saccharopolyspora erythraea. asm.orgnih.gov This gene cluster, designated as the ery cluster, contains all the necessary genetic information for the synthesis of the polyketide backbone, the deoxysugar moieties, and the subsequent modification and attachment reactions. nih.gov

Polyketide Synthase (PKS) Complexes

The core of the this compound molecule is a 14-membered macrolide ring called 6-deoxyerythronolide B (6-dEB). This macrocycle is synthesized by a Type I polyketide synthase (PKS), a massive enzymatic assembly line. proteopedia.orgwikipedia.org

Deoxyerythronolide B synthase (DEBS) is the enzyme complex responsible for the synthesis of 6-dEB. It is a modular PKS, consisting of three large multifunctional proteins: DEBS1, DEBS2, and DEBS3. proteopedia.orgpnas.org Each of these proteins is a homodimer and contains two modules, with each module catalyzing one cycle of polyketide chain extension. proteopedia.orgnih.gov A module is composed of several catalytic domains that work in a coordinated fashion. The minimal domains required for chain extension are the ketosynthase (KS), acyltransferase (AT), and acyl carrier protein (ACP) domains. proteopedia.orgwikipedia.org Optional domains, such as ketoreductase (KR), dehydratase (DH), and enoyl reductase (ER), can also be present to modify the β-keto group of the growing polyketide chain. proteopedia.org The final step in the synthesis of 6-dEB is its release and cyclization from the PKS, a reaction catalyzed by a thioesterase (TE) domain located at the C-terminus of DEBS3. pnas.org

Component Function
DEBS1 Contains the loading domain and modules 1 and 2.
DEBS2 Contains modules 3 and 4.
DEBS3 Contains modules 5 and 6, and the terminal thioesterase (TE) domain.
Loading Domain Selects the propionyl-CoA starter unit.
Modules (1-6) Each module is responsible for one round of chain elongation and modification.
Thioesterase (TE) Catalyzes the cyclization and release of the final polyketide chain.

The genes encoding the three DEBS proteins are designated *eryA_I, *eryA_II, and *eryA_III, and they are organized contiguously within the ery gene cluster. nih.govresearchgate.net The organization of these genes reflects the modular nature of the enzyme they encode, with *eryA_I encoding DEBS1, *eryA_II encoding DEBS2, and *eryA_III encoding DEBS3. nih.gov The entire eryA locus spans over 30 kilobases of DNA. Transcriptional studies have revealed that the eryA genes are part of a large polycistronic transcript that extends for approximately 35 kb and includes downstream genes like eryG. nih.gov

Gene Protein Encoded Modules Contained Function
eryAIDEBS1Loading Domain, Module 1, Module 2Initiates and performs the first two extensions of the polyketide chain.
eryAIIDEBS2Module 3, Module 4Performs the third and fourth extensions of the polyketide chain.
eryAIIIDEBS3Module 5, Module 6, Thioesterase (TE)Performs the final two extensions and catalyzes the cyclization and release of 6-dEB.
Deoxyerythronolide B Synthase (DEBS)
Glycosyltransferases

Glycosyltransferases (GTs) are key enzymes in the biosynthesis of this compound, responsible for attaching the sugar moieties to the macrolide ring. ontosight.aiasm.org The ery gene cluster encodes the specific GTs required for this process. asm.orgplos.org

The first glycosylation is the transfer of L-mycarose to the C-5 hydroxyl of erythronolide B, catalyzed by EryBV. asm.org The gene encoding this enzyme, eryBV, is located within the eryB set of genes responsible for mycarose biosynthesis. nih.gov

The second glycosylation, the attachment of D-desosamine to the C-3 hydroxyl of the mycarosylated intermediate, is catalyzed by EryCIII. asm.orgnih.gov The gene for this enzyme, eryCIII, is found within the eryC group of genes involved in desosamine (B1220255) synthesis. nih.gov The crystal structure of the EryCIII-EryCII complex has been determined, revealing a heterotetrameric structure where EryCII acts as an allosteric activator of EryCIII. nih.govnih.gov

Glycosyltransferase Gene Sugar Transferred Acceptor Substrate Function
EryBVeryBVL-mycaroseErythronolide BAttaches the first deoxysugar to the macrolide core. asm.org
EryCIIIeryCIIID-desosamine3-α-mycarosylerythronolide BAttaches the second deoxysugar to the macrolide core. asm.orgnih.gov
eryB and eryC Genes in Dideoxysugar Synthesis and Ligation

The biosynthesis of this compound involves the attachment of two deoxysugars, L-mycarose and D-desosamine, to the macrolactone ring. The genes responsible for the synthesis and attachment of these sugars are primarily found in the eryB and eryC gene clusters, respectively. nih.gov

The eryB gene cluster is responsible for the biosynthesis of mycarose. Key genes within this cluster include eryBVI, which is involved in the synthesis of the mycarose precursor TDP-D-mycarose. Similarly, the eryC gene cluster directs the synthesis of desosamine. For instance, eryCIII encodes a glycosyltransferase responsible for attaching the desosamine precursor, TDP-D-desosamine, to the macrolide intermediate. mdpi.comsecondarymetabolites.org The ligation of these sugars is catalyzed by specific glycosyltransferases encoded within these gene clusters, which recognize both the sugar donor and the macrolide acceptor to form the final glycosylated this compound molecule.

Hydroxylases and Tailoring Enzymes (e.g., Cytochrome P450 Enzymes)

Following the formation of the initial macrolactone ring, 6-deoxyerythronolide B (6-dEB), a series of post-polyketide synthase (PKS) modifications occur, which are critical for the bioactivity of this compound. These "tailoring" reactions are primarily catalyzed by hydroxylases and other modifying enzymes, with cytochrome P450 (CYP) enzymes playing a pivotal role. mdpi.comnih.gov

Two key cytochrome P450 enzymes involved in this compound biosynthesis are EryF (CYP107A1) and EryK (CYP113A1). wikipedia.orgbiomolther.org

EryF (6-deoxyerythronolide B hydroxylase): This enzyme catalyzes the first post-PKS step, the stereospecific hydroxylation of 6-dEB at the C-6 position to form erythronolide B (EB). mdpi.comwikipedia.orgnih.gov This reaction is a crucial step in the pathway leading to the production of this compound A. mdpi.com

EryK (this compound C-12 hydroxylase): EryK is responsible for the hydroxylation of the macrolide ring at the C-12 position. mdpi.combiomolther.org This enzyme acts on this compound D to produce this compound C. mdpi.comnih.gov

Another important tailoring enzyme is the methyltransferase EryG. This enzyme catalyzes the O-methylation of the mycarose sugar at the C-3" position. nih.govasm.org The interplay between EryK and EryG is critical in determining the final composition of this compound products. EryK preferentially hydroxylates this compound D to this compound C, which is then methylated by EryG to yield this compound A. nih.govnih.gov However, EryG can also act on this compound D to produce this compound B, which is a less suitable substrate for EryK. nih.govresearchgate.net

EnzymeGeneFunctionSubstrate(s)Product(s)
EryF eryFC-6 Hydroxylation6-deoxyerythronolide B (6-dEB)Erythronolide B (EB)
EryK eryKC-12 HydroxylationThis compound D, this compound BThis compound C, this compound A
EryG eryGC-3" O-MethylationThis compound C, this compound DThis compound A, this compound B

Genetic and Environmental Regulation of Biosynthetic Gene Expression

The production of this compound by Saccharopolyspora erythraea is tightly regulated by a complex network of genetic and environmental factors. ontosight.ai Although the this compound biosynthetic gene cluster (ery) itself lacks a specific regulatory gene, its expression is controlled by global regulators that respond to cellular signals and environmental cues. pnas.orgnih.gov

Nutrient availability, such as phosphate (B84403) and nitrogen levels, significantly influences gene expression. researchgate.netbohrium.com For instance, the phosphate-sensing regulator PhoP has been shown to bind to and upregulate most of the genes within the ery cluster, leading to increased this compound yield. researchgate.net Similarly, the nitrogen response factor GlnR is also involved in regulating this compound biosynthesis. researchgate.net The developmental regulator BldD has been identified as a key transcriptional regulator that directly controls the synthesis of this compound, linking it to the morphological differentiation of the bacterium. pnas.orgfrontiersin.org

Transcriptional Regulation of ery Genes (e.g., eryG, eryK)

The transcription of individual ery genes, including the crucial tailoring genes eryG and eryK, is a key control point in this compound biosynthesis. The expression of these genes is influenced by global regulatory proteins that respond to the physiological state of the cell. ontosight.ai For example, the TetR family transcriptional regulator SACE_3986 has been identified as a negative regulator of this compound biosynthesis, repressing the transcription of genes such as eryAI and the resistance gene ermE. nih.gov

Systematic modulation of the expression of eryK and eryG has been a successful strategy for improving the purity and yield of this compound A. nih.govasm.orgnih.gov Increasing the gene copy number of eryK relative to eryG can shift the metabolic flux towards the production of this compound A by favoring the C-12 hydroxylation of this compound D to this compound C, which is the preferred substrate for EryG to produce the final desired product. nih.govnih.gov Studies have shown that a specific ratio of eryK to eryG transcripts can nearly eliminate the production of by-products like this compound B and C. nih.govnih.gov

Analysis of Polycistronic Transcriptional Units

The this compound biosynthetic genes are organized into a cluster on the S. erythraea chromosome. nih.gov This cluster is transcribed as several polycistronic units, meaning multiple genes are transcribed together as a single mRNA molecule from a common promoter. nih.govnih.gov

Research has identified four major polycistronic transcriptional units within the ery gene cluster. nih.govnih.gov The largest of these is approximately 35 kb and extends from eryAI to eryG. nih.govnih.gov The identification of these transcriptional units and their corresponding promoters is crucial for understanding the coordinated expression of the genes required for this compound biosynthesis. nih.gov For instance, transcription start sites have been identified for promoters upstream of eryAI, eryBI, eryBIII, eryBVI, and eryK, among others. nih.govnih.gov This organization allows for the coordinated regulation of functionally related genes, ensuring the efficient production of the antibiotic.

Industrial Fermentation and Bioprocessing Methodologies

The large-scale production of this compound relies on industrial fermentation of Saccharopolyspora erythraea. asm.orgspringernature.com This process involves cultivating the bacterium in large bioreactors under controlled conditions to maximize the yield of the antibiotic. Key steps include the development of a high-quality inoculum, the fermentation process itself, and the subsequent isolation and purification of this compound from the fermentation broth. slideshare.net

The fermentation medium is a critical factor, with components such as carbon and nitrogen sources, pH, and temperature being carefully optimized. researchgate.netnih.gov For example, alternative carbon sources like bagasse have been investigated to create more cost-effective production media. researchgate.netnih.gov During fermentation, parameters such as dissolved oxygen and CO2 production are monitored to maintain optimal conditions for bacterial growth and antibiotic synthesis. springernature.com After fermentation, the mycelium is separated from the broth, and the this compound is extracted and purified using methods like solvent extraction and crystallization. slideshare.net

Strain Development and Fermentation Optimization

Significant efforts in strain development have focused on improving the yield and purity of this compound A. This is achieved through both classical mutagenesis and modern genetic engineering techniques. pnas.org Random mutagenesis, for instance using UV irradiation, has been employed to generate mutant strains with enhanced production capabilities. slideshare.netresearchgate.netnih.gov

Rational metabolic engineering has also been a powerful tool. Strategies include:

Overexpression of key biosynthetic genes: Increasing the copy number of genes like eryK and eryG to optimize the conversion of intermediates to this compound A. asm.orgasm.org

Optimizing precursor supply: Engineering central carbon metabolism to increase the availability of the building blocks for this compound synthesis. nih.gov

Fermentation optimization goes hand-in-hand with strain development. This involves refining the fermentation process for the improved strains, such as supplementing the medium with specific nutrients like ammonium (B1175870) sulfate (B86663) to overcome limitations that may arise from the enhanced metabolic activity of the engineered strains. nih.gov For example, a genetically modified strain with a suppressed sucC gene showed improved this compound synthesis due to increased precursor and NADPH availability, and its yield was further boosted by refining the fermentation process with ammonium sulfate supplementation. nih.gov

Strain Development StrategyExampleOutcome
Random Mutagenesis UV-mutagenesis of S. erythraea MTCC 110340% higher yield compared to wild type. researchgate.netnih.gov
Metabolic Engineering Overexpression of eryK and eryG genesImproved Er-A purity and ~25% increase in titer. nih.gov
Metabolic Engineering Suppression of sucC gene and fermentation refinement43.5% increase in this compound yield. nih.gov
Genetic Engineering Introduction of an artificial attB siteFacilitated systematic improvement of Er-A production and elimination of by-products. asm.org

Downstream Processing: Isolation and Extraction Techniques

Conventional liquid-liquid extraction is a traditional method, which involves using an organic solvent to solubilize and separate the this compound from the aqueous broth. scholarsresearchlibrary.comnih.gov The choice of solvent is crucial; it must be effective at dissolving this compound and immiscible with the broth to allow for phase separation. scholarsresearchlibrary.com However, this method can be hindered by challenges such as the limited availability of suitable solvents and the formation of emulsions, which complicates the separation process. scholarsresearchlibrary.com

To overcome these limitations, several advanced separation and purification techniques have been developed and applied:

Chromatographic Separation : Techniques like ion-exchange or size-exclusion chromatography are used for further purification, effectively separating this compound from residual impurities and concentrating the final product. slideshare.net

Crystallization : This process is employed to achieve a high-purity, stable, solid form of this compound suitable for pharmaceutical formulation. It requires careful control of conditions to induce the precipitation of this compound crystals from the solution. slideshare.net

Membrane Filtration : This technology offers an alternative to conventional extraction and has been explored for this compound recovery. scholarsresearchlibrary.com

Adsorption : Using resins or other adsorbent materials can selectively bind this compound from the broth, allowing for its separation and subsequent elution. scholarsresearchlibrary.com

Supercritical Fluid Extraction (SFE) : This green technology uses a supercritical fluid, often carbon dioxide, as the extraction solvent. ajgreenchem.com By operating at temperatures and pressures near the fluid's critical point, SFE can isolate this compound with minimal product degradation, offering a cleaner alternative to traditional solvent extraction. ajgreenchem.comgoogle.com The antibiotic can be precipitated from the supercritical fluid by reducing its density, and the solvent can be recirculated. google.com

After purification, the this compound crystals are dried to remove moisture and milled to achieve a specific particle size required for final formulation into pharmaceutical products. slideshare.net

Metabolic and Genetic Engineering for Analog Production

Engineering of Saccharopolyspora erythraea Strains for Enhanced Production

The industrial production of this compound relies on the bacterium Saccharopolyspora erythraea. Significant research has focused on genetically modifying this organism to increase production yields and overcome metabolic bottlenecks. These strategies often involve a systematic "Design-Build-Test-Learn" (DBTL) approach to rational engineering. nih.govresearchgate.net

A key area of focus is optimizing the supply of metabolic precursors and energy cofactors required for this compound synthesis. For instance, genetically modified strains have been developed to enhance the availability of NADPH, a crucial cofactor. nih.govresearchgate.net One successful strategy involved suppressing the sucC gene, which is part of the central carbon metabolism, using an inducible dCas9 protein. This modification resulted in improved this compound synthesis by boosting precursor availability and NADPH levels. nih.govresearchgate.net By combining this genetic engineering with refined fermentation conditions, such as supplementing with ammonium sulfate, the this compound yield was increased by 43.5%, reaching 1125.66 mg/L. nih.gov

Cofactor engineering, specifically targeting the cell's energy state, has also proven effective. The intracellular ratio of ATP to ADP ([ATP]/[ADP]) is positively correlated with this compound synthesis. nih.govacs.org Overexpression of the entire F1F0-ATPase enzyme complex in a high-yielding strain led to a 28% enhancement in this compound production while simultaneously reducing the synthesis of unwanted pigment byproducts. nih.govacs.org

Manipulation of cellular regulatory networks through secondary messengers is another advanced strategy. The transcription of the this compound biosynthetic (ery) genes can be activated by increasing the intracellular concentrations of signaling molecules like (p)ppGpp and c-di-GMP. acs.org In one study, introducing a truncated (p)ppGpp synthetase gene (relA) from Streptomyces coelicolor into S. erythraea increased (p)ppGpp levels and improved the this compound yield by approximately 200%. acs.org

Engineering StrategyTargetOutcomeYield Increase
Gene Suppression & Fermentation Refinement Suppress sucC gene, supplement with ammonium sulfateEnhanced precursor (NADPH) synthesis43.5% nih.gov
Cofactor Engineering Overexpress F1F0-ATPase complexIncreased [ATP]/[ADP] ratio, reduced pigment synthesis28% nih.govacs.org
Secondary Messenger Manipulation Introduce truncated relA gene from S. coelicolorIncreased intracellular (p)ppGpp concentration~200% acs.org

Heterologous Expression of Biosynthetic Gene Clusters in Engineered Hosts

Heterologous expression, the process of transferring a biosynthetic gene cluster (BGC) from its native organism into a more tractable host, is a powerful tool for producing and engineering complex natural products like this compound. researchgate.net This approach can circumvent difficulties associated with the slow growth or genetic intractability of the native producer. asm.org Hosts like Escherichia coli and various Streptomyces species have been successfully engineered to produce this compound and its precursors. asm.orgasm.org

A significant challenge is the large size and complexity of the this compound BGC, which contains over 20 genes spanning more than 55 kbp. asm.org To manage this, researchers have developed systems using multiple integrating plasmids to express different parts of the pathway in a heterologous host. For example, the three large polyketide synthase (PKS) genes (eryAI, eryAII, and eryAIII) were expressed from three separate plasmids integrated into the genome of Streptomyces coelicolor, leading to the production of the this compound core structure, 6-deoxyerythronolide B (6-dEB). asm.orgasm.org Further introduction of plasmids carrying the necessary glycosylation and tailoring genes enabled the synthesis of more complex this compound analogs. asm.org

In a novel application of this concept, the this compound-producing strain S. erythraea has itself been engineered into a "clean" heterologous host for the expression of other polyketide antibiotics. In these strains, the native this compound PKS genes were deleted and replaced with integration sites for foreign BGCs. This strategy prevents the production of native this compound that would otherwise complicate the isolation and analysis of the novel compound. Deleting other endogenous PKS gene clusters further improved the host's ability to produce foreign polyketides, such as spinosad and actinorhodin.

Precursor-Directed Biosynthesis of Novel this compound Analogs

Precursor-directed biosynthesis is an innovative technique that combines chemical synthesis with microbial fermentation to generate novel analogs of natural products. The strategy involves feeding synthetic, unnatural precursor molecules to an engineered microbe that incorporates them into its biosynthetic pathway. nih.govtandfonline.com

This method has been successfully applied to this compound production by first creating a mutant strain of S. erythraea with a genetic block in the initial step of its polyketide synthesis pathway. nih.govtandfonline.com Specifically, the ketosynthase domain of the first module (KS1) is inactivated, abolishing the production of the natural macrolactone precursor, 6-dEB. tandfonline.com When this mutant is supplied with synthetic starter units, typically as N-acetylcysteamine (NAC) thioesters, the remaining PKS enzymes recognize and process these unnatural precursors, leading to the selective production of novel polyketide backbones. nih.govtandfonline.com

This approach has enabled the creation of a wide variety of this compound analogs with structural modifications that would be difficult to achieve through traditional semi-synthesis. tandfonline.com For example, this method has been used to alter the side chain at the C-12 position of the macrolide ring, resulting in a 12-ethyl this compound analog. nih.gov The downstream tailoring enzymes of the this compound pathway were shown to tolerate this unnatural functionality, converting the novel precursor into a fully formed antibiotic analog. nih.gov Another study utilized this technique to produce 15-propargyl this compound A, an analog containing a chemically reactive alkyne group that was found to be as potent as the natural this compound A. acs.org

Precursor/MethodHost SystemResulting AnalogKey Finding
Designed synthetic diketidesS. erythraea KS1 null mutantUnnatural polyketides, including aromatic and ring-expanded variants nih.govDemonstrates the catalytic versatility of the polyketide synthase. nih.gov
Synthetic C-12 modified substrateEngineered mutant S. erythraea12-ethyl this compound C analog nih.govDownstream tailoring enzymes tolerate modifications at the C-12 position. nih.gov
Synthetic alkynyl- and alkenyl-substituted precursorsEngineered E. coli with bioassay15-propargyl this compound A acs.orgCreated an equipotent analog with an orthogonal functional group for further chemical modification. acs.org

Molecular Mechanism of Action of Erythromycin

Ribosomal Interaction and Inhibition of Protein Synthesis

Erythromycin's primary target is the bacterial ribosome, a complex structure composed of ribosomal RNA (rRNA) and proteins. sigmaaldrich.com Specifically, it interferes with the elongation stage of protein synthesis. sigmaaldrich.comnih.gov

Binding to the 50S Bacterial Ribosomal Subunit

This compound (B1671065) selectively binds to the large 50S subunit of the bacterial 70S ribosome. sigmaaldrich.compatsnap.comtaylorandfrancis.com This interaction is reversible and is central to its mechanism of action. mdpi.com The antibiotic shows a strong affinity for bacterial ribosomes, which underpins its broad-spectrum antibacterial properties. This binding event also has a secondary effect of inhibiting the assembly of new 50S ribosomal subunits, further depleting the cell's capacity for protein synthesis. asm.orgtandfonline.com

The binding site for this compound is located within the 23S rRNA component of the 50S subunit. sigmaaldrich.commdpi.com Structural studies have identified key nucleotide residues in domain V of the 23S rRNA that are crucial for this interaction. mdpi.comasm.org Specifically, this compound forms hydrogen bonds with nucleotides such as A2058 and A2059, which stabilizes its position within the ribosome. mdpi.com The desosamine (B1220255) sugar moiety of this compound plays a significant role in these interactions. researchgate.netpnas.org Mutations or modifications, such as methylation, of these critical nucleotides, particularly at A2058, can reduce the binding affinity of this compound and lead to antibiotic resistance. asm.orgtandfonline.comasm.org

This compound binds near the peptidyl transferase center (PTC), the catalytic core of the ribosome responsible for forming peptide bonds. nih.govmdpi.commdpi.com Its binding site is situated at the entrance of the nascent peptide exit tunnel (NPET), a channel through which the growing polypeptide chain emerges from the ribosome. nih.govmdpi.comasm.org While not directly inhibiting the catalytic activity of the PTC, its proximity allows it to interfere with the subsequent steps of protein elongation. nih.govmdpi.com

Specific Interactions with 23S Ribosomal RNA (rRNA)

Mechanism of Protein Elongation Blockade

By binding to its specific site on the 50S ribosomal subunit, this compound effectively halts the elongation of the nascent polypeptide chain. nih.govasm.orgpnas.org This blockade is the direct cause of the inhibition of bacterial protein synthesis.

This compound's presence within the ribosome interferes with the critical processes of transpeptidation and translocation. taylorandfrancis.commaynoothuniversity.ie Transpeptidation is the formation of a peptide bond between the amino acid in the A-site and the growing peptide chain in the P-site of the ribosome. Translocation is the subsequent movement of the ribosome along the mRNA to the next codon. This compound's binding is thought to sterically hinder the proper positioning of the peptidyl-tRNA, thereby preventing the successful addition of the next amino acid and the subsequent movement of the ribosome. walshmedicalmedia.com This leads to the premature dissociation of the peptidyl-tRNA from the ribosome. mdpi.comasm.org

A primary mechanism of this compound's action is the physical obstruction of the nascent peptide exit tunnel (NPET). patsnap.commdpi.compatsnap.com By binding at the entrance of this tunnel, this compound narrows the passageway, effectively creating a roadblock for the elongating polypeptide chain. mdpi.compnas.org This physical blockage prevents the nascent peptide from progressing through the tunnel once it reaches a certain length, typically a few amino acids. mdpi.com The stalled nascent chain can, in turn, affect the conformation of the PTC, further inhibiting peptide bond formation. nih.gov This obstruction is not absolute for all proteins; some nascent peptides can bypass the this compound molecule, leading to a differential effect on protein expression. nih.gov

Interactive Data Tables

Table 1: Key Ribosomal Interactions of this compound

FeatureDescriptionKey Interacting Components
Binding Subunit Binds to the large 50S subunit of the bacterial ribosome. sigmaaldrich.compatsnap.comtaylorandfrancis.com50S Ribosomal Subunit
rRNA Interaction Forms specific hydrogen bonds with the 23S rRNA. sigmaaldrich.commdpi.com23S rRNA (specifically A2058, A2059 in Domain V) mdpi.compnas.org
Binding Location Situated near the Peptidyl Transferase Center (PTC) at the entrance of the Nascent Peptide Exit Tunnel (NPET). nih.govmdpi.comasm.orgPeptidyl Transferase Center (PTC), Nascent Peptide Exit Tunnel (NPET)

Table 2: Mechanisms of Protein Synthesis Inhibition by this compound

MechanismDetailed ActionConsequence
Interference with Translocation/Transpeptidation Sterically hinders the movement of the peptidyl-tRNA. walshmedicalmedia.comPrevents peptide bond formation and ribosomal movement, leading to premature dissociation of the peptide. mdpi.comasm.org
Obstruction of the Nascent Peptide Exit Tunnel (NPET) Physically blocks the tunnel, preventing the passage of the growing polypeptide chain. mdpi.compatsnap.comHalts protein elongation after a few amino acids have been linked. mdpi.com
Selective Inhibition of Polypeptide Synthesis based on Sequence

Contrary to the initial belief that macrolides like this compound act as simple plugs that physically block the nascent peptide exit tunnel (NPET), recent evidence demonstrates a more complex and sequence-dependent mechanism of action. mdpi.comnih.gov this compound's inhibitory power is not uniform across all proteins; instead, it selectively targets a subset of cellular proteins, acting as a modulator of translation rather than a global inhibitor. nih.govfrontiersin.org This selectivity is critically dependent on the amino acid sequence of the nascent polypeptide chain being synthesized. frontiersin.orgdiva-portal.org

The phenomenon is known as context-specific inhibition. pnas.orgsciety.org Specific sequences within the nascent peptide, often referred to as "arrest motifs," are particularly sensitive to the presence of this compound in the ribosomal tunnel. mdpi.com When a ribosome synthesizes a protein containing one of these motifs, its progression is arrested. diva-portal.org The drug-bound ribosome is impaired in its ability to catalyze peptide bond formation between specific combinations of donor peptidyl-tRNAs and acceptor aminoacyl-tRNAs. pnas.orgbiorxiv.org This stalling typically occurs when the nascent chain is between six and eight amino acids long. nih.govresearchgate.net

The interaction involves the macrolide molecule, specific amino acids of the nascent peptide, and the ribosomal tunnel wall. This three-way interaction can allosterically affect the peptidyl transferase center (PTC), which is responsible for forming peptide bonds, ultimately leading to the cessation of translation. nih.govpnas.org For example, a well-documented arrest motif for this compound is Lys/Arg-X-Lys/Arg, where X can be any amino acid. mdpi.com The presence of specific nascent peptide sequences alongside the bound antibiotic can provoke peptidyl-tRNA drop-off, where the incomplete peptide chain is prematurely released from the ribosome. pnas.org

This sequence-specific action is fundamental to certain bacterial resistance mechanisms, such as the inducible expression of the ermC gene, which confers resistance to this compound. pnas.orgasm.org The translation of a short leader peptide (ErmCL) is stalled by this compound, which in turn causes a conformational change in the mRNA that allows for the translation of the downstream resistance gene. pnas.org

Table 1: Examples of this compound-Sensitive Peptide Sequences and Their Effects

Nascent Peptide/Motif Source/Context Observed Effect in Presence of this compound Reference(s)
+X+ Motif (e.g., Arg-X-Arg) General bacterial proteins A common type of macrolide arrest motif (MAM) where the ribosome is unable to efficiently form a peptide bond. biorxiv.org
Lys/Arg-X-Lys/Arg General bacterial proteins A specific arrest motif that causes ribosomal stalling. mdpi.com
ErmC Leader Peptide (ErmCL) ermC resistance gene Stalling at the 9th codon (IFVI sequence) induces expression of the resistance gene. pnas.org
ErmB Leader Peptide (ErmBL) ermB resistance gene Ribosome stalling at the tenth codon (Asp) induces ermB expression. frontiersin.org

| Polypeptides of varying composition | In vitro translation systems | Polyproline and polylysine (B1216035) synthesis are significantly inhibited, while polyphenylalanine synthesis is relatively insusceptible. | asm.org |

Specificity for Prokaryotic Ribosomes

The clinical efficacy of this compound relies on its ability to selectively target bacterial ribosomes while leaving the host's eukaryotic ribosomes largely unaffected. patsnap.com This specificity is rooted in the structural differences between prokaryotic (70S) and eukaryotic (80S) ribosomes. nih.gov this compound binds within the nascent peptide exit tunnel of the large 50S ribosomal subunit in bacteria, a structure that has distinct features compared to the analogous 60S subunit in eukaryotes. mdpi.compatsnap.com

The primary binding site for this compound on the bacterial ribosome involves the 23S rRNA component and ribosomal proteins L4 and L22. mdpi.comresearchgate.net The interaction is stabilized by hydrogen bonds between the drug molecule and specific nucleotides of the 23S rRNA, most notably adenine (B156593) residues at positions A2058 and A2059 (using E. coli numbering). mdpi.comnih.gov The desosamine sugar moiety of this compound is crucial for this interaction with A2058. pnas.org

In most eukaryotic cytoplasmic ribosomes, the equivalent nucleotide to A2058 is a guanine (B1146940) (G). pnas.org The presence of an exocyclic amino group (N2) in guanine, which is absent in adenine, creates steric hindrance that prevents the macrolactone ring of this compound from binding tightly to the ribosomal tunnel wall. pnas.org This single nucleotide difference is a major determinant of this compound's selectivity. nih.gov Mutations from A to G at position 2058 in bacteria are a common mechanism of acquired resistance, as this modification mimics the eukaryotic state and prevents the drug from binding effectively. pnas.orgpnas.org

While eukaryotic cytoplasmic ribosomes are generally insensitive, it is important to note that mitochondrial ribosomes can sometimes show susceptibility to antibiotics like this compound. nih.gov This is because mitochondrial ribosomes share some structural similarities with their bacterial ancestors. The potential for interaction with mitochondrial ribosomes may contribute to some of the drug's toxicity. nih.gov

| Interacting Proteins | L4, L22 | Different ribosomal proteins | Contribute to the specific architecture of the binding site in the bacterial ribosome. | mdpi.comresearchgate.net |

Mechanisms of Antibiotic Resistance to Erythromycin

Categorization of Resistance Mechanisms

The primary mechanisms of bacterial resistance to erythromycin (B1671065) are:

Ribosomal Target Site Modification: This is the most common form of resistance and involves alterations to the 50S ribosomal subunit, the binding site for this compound. mdpi.com This modification reduces the drug's affinity for its target, rendering it ineffective.

Antibiotic Efflux Systems: Bacteria can actively pump this compound out of the cell, preventing it from reaching its ribosomal target in sufficient concentrations to inhibit protein synthesis. mdpi.comnih.gov

Enzymatic Inactivation of this compound: Certain bacteria produce enzymes that chemically modify and inactivate this compound, preventing it from binding to the ribosome. mdpi.comfrontiersin.org

Alteration of the ribosomal target is a primary strategy for this compound resistance. mdpi.com This typically involves changes to the 23S rRNA component of the 50S ribosomal subunit, which is the direct binding site for macrolide antibiotics. asm.org These modifications can be due to mutations in the ribosomal proteins or, more commonly, through enzymatic modification of the rRNA itself. asm.orgpnas.org The consequence of these alterations is a diminished ability of this compound to bind to the ribosome and halt protein synthesis. mdpi.com

Efflux pumps are membrane proteins that actively transport antibiotics and other toxic substances out of the bacterial cell. nih.govnih.gov This mechanism contributes to resistance by maintaining a low intracellular concentration of the antibiotic. nih.gov Several families of efflux pumps have been identified in bacteria, including the ATP-binding cassette (ABC) and the major facilitator superfamily (MFS). nih.govmdpi.com In the context of this compound resistance, specific efflux pumps encoded by genes such as mef (macrolide efflux) and msr (macrolide and streptogramin B resistance) are frequently implicated. mdpi.comkarger.com These pumps can be specific for certain macrolides or have a broader substrate range, contributing to multidrug resistance. dovepress.comoup.com

Bacteria can produce enzymes that chemically modify this compound, rendering it inactive. frontiersin.orgdroracle.ai This inactivation prevents the antibiotic from binding to its ribosomal target. frontiersin.org Two main classes of enzymes are responsible for this type of resistance:

This compound esterases: These enzymes, encoded by ere genes, hydrolyze the macrolactone ring of this compound, leading to its inactivation. acs.orgresearchgate.netnih.gov

Macrolide phosphotransferases: Encoded by mph genes, these enzymes inactivate this compound by adding a phosphate (B84403) group to the antibiotic. mdpi.comgencat.cat

Antibiotic Efflux Systems

Ribosomal Target Site Alterations

The most prevalent mechanism of this compound resistance involves modifications to the ribosome, specifically the 23S rRNA of the 50S subunit. mdpi.comasm.org These alterations prevent the antibiotic from binding effectively, thereby allowing protein synthesis to continue.

A key mechanism of ribosomal target site alteration is the methylation of ribosomal RNA (rRNA). karger.comfuturelearn.com This process involves the addition of one or two methyl groups to a specific adenine (B156593) residue (A2058 in E. coli numbering) within the 23S rRNA. weizmann.ac.ilmsu.ru This modification, catalyzed by specific enzymes, sterically hinders the binding of macrolide antibiotics like this compound to the ribosome. oup.com

The methylation of 23S rRNA is primarily mediated by enzymes encoded by a family of genes known as erm (this compound ribosome methylase) genes. asm.orgfuturelearn.com These genes are widespread among various bacterial species and are a major determinant of macrolide resistance. The erm genes encode for rRNA methyltransferases that specifically target and modify the adenine residue at the antibiotic's binding site. oup.comoup.com

The expression of erm genes can be either constitutive, meaning the methylase is always produced, or inducible, where the presence of an inducing agent, such as a sub-inhibitory concentration of this compound, triggers the production of the enzyme. mdpi.comasm.org This inducible resistance is a clinically significant phenomenon, as bacteria that appear susceptible in vitro may become resistant during therapy. mdpi.com

Different classes of erm genes have been identified, including erm(A), erm(B), and erm(C), which are commonly found in clinical isolates. karger.comoup.com The prevalence of these genes can vary depending on the bacterial species and geographical location. gencat.catoup.com For instance, erm(B) is often dominant in enterococci and streptococci, while erm(C) is more prevalent in staphylococci. oup.com The presence of these genes confers cross-resistance to macrolides, lincosamides, and streptogramin B antibiotics, a phenotype referred to as MLSB resistance. frontiersin.org

Table 1: Prevalence of erm Genes in Different Bacterial Genera

Bacterial Genus Predominant erm Gene(s) Reference(s)
Enterococcus erm(B) oup.com
Streptococcus erm(B) oup.com
Conformational Changes in the Ribosome and Reduced Binding Affinity

Ribosomal Protein Mutations

Mutations in specific ribosomal proteins can also confer resistance to this compound by altering the structure of the antibiotic's binding site.

Mutations in the ribosomal proteins L4 (encoded by the rplD gene) and L22 (encoded by the rplV gene) are a known mechanism of this compound resistance. oup.comnih.govasm.org These proteins have elongated "tentacles" or loops that extend into the core of the large ribosomal subunit, forming part of the lining of the nascent peptide exit tunnel where this compound binds. nih.govresearchgate.net

Specific mutations that have been identified to confer resistance include:

In E. coli, a lysine-to-glutamic acid substitution at position 63 of L4 (L4(Lys63Glu)). nih.govasm.org

A deletion of three amino acids (methionine, lysine, and arginine) at positions 82-84 of L22 (L22(Δ82–84)). nih.govasm.org

A variety of other missense mutations and insertions have also been found in the "tentacle" regions of both L4 and L22 that result in macrolide resistance. nih.govresearchgate.net

Examples of this compound Resistance Mutations in Ribosomal Proteins L4 and L22
ProteinMutationOrganismReference
L4Lys63GluEscherichia coli nih.govasm.org
L22Deletion of Met82-Lys83-Arg84Escherichia coli nih.govasm.org

Mutations in ribosomal proteins L4 and L22 can lead to this compound resistance by both distorting the antibiotic's binding site and impairing its transport through the nascent peptide exit tunnel. nih.govresearchgate.net These mutations can cause significant conformational changes in the 50S subunit that extend across to the 30S subunit. oup.com

The effects of these mutations on this compound binding can vary:

The L4(Lys63Glu) mutation has been shown to cause a narrowing of the peptide exit tunnel, which is thought to prevent this compound from entering and binding effectively. oup.com Ribosomes with this mutation generally bind this compound poorly. nih.gov

Early studies suggested the L22(Δ82–84) mutation might widen the tunnel, allowing the drug to bind but permitting the nascent peptide to bypass it. oup.com However, further research indicates that the mechanism is more complex, as some L22 mutations result in poor this compound binding while others bind it well. nih.gov

These findings suggest that a simple model of tunnel narrowing or widening is insufficient to explain all instances of resistance due to L4 and L22 mutations. The alterations in these proteins can have complex and varied effects on the ribosome's structure and its interaction with this compound. nih.gov

Mutations in Ribosomal Proteins L4 and L22

Efflux Pump Mechanisms

Another major mechanism of bacterial resistance to this compound is the active transport of the antibiotic out of the cell by efflux pumps. mdpi.com These are membrane-bound protein complexes that recognize and expel a wide range of substances, including antibiotics. mdpi.com By actively pumping this compound out, the intracellular concentration of the drug is kept below the level required to inhibit protein synthesis.

Several families of efflux pumps are involved in antibiotic resistance, with the ATP-binding cassette (ABC) superfamily and the major facilitator superfamily (MFS) being particularly important for macrolide resistance. nih.govacs.org

ABC Transporters: These pumps use the energy from ATP hydrolysis to transport substrates across the cell membrane. acs.orgmicropspbgmu.ru In the context of this compound resistance, the msr (macrolide and streptogramin resistance) genes, such as msr(A) and msr(D), encode for ABC transporter proteins. nih.govtandfonline.com For example, the Msr(A) protein in staphylococci is an ATP-binding cassette transporter that mediates the energy-dependent efflux of this compound. nih.gov

MFS Pumps: These pumps utilize the proton motive force (the electrochemical gradient of protons across the membrane) as their energy source. nih.gov The mef (macrolide efflux) genes, such as mef(A) and mef(E), encode for MFS pumps that are specific for 14- and 15-membered macrolides. nih.govasm.org This type of resistance is often referred to as the M phenotype. nih.govasm.org

In many streptococcal species, the mef and msr genes are found together on mobile genetic elements. nih.govasm.org The mef(A) and msr(D) genes, for instance, often form a two-component system where Mef(A) is the transmembrane channel and Msr(D) provides the ATP-binding domains, functioning together as an ABC transporter. nih.govresearchgate.net

Efflux Pump Genes Associated with this compound Resistance
Gene(s)Pump FamilyMechanismPhenotypeReference
mef(A), mef(E)Major Facilitator Superfamily (MFS)Proton motive force-driven efflux of 14- and 15-membered macrolides.M nih.govasm.org
msr(A), msr(D)ATP-Binding Cassette (ABC)ATP-dependent efflux of macrolides and streptogramin B.MSB nih.govtandfonline.com
mef(A) + msr(D)ATP-Binding Cassette (ABC)A two-component efflux system.M nih.govresearchgate.net

Active Expulsion of this compound from Bacterial Cells

The active efflux of this compound is an energy-dependent process that effectively reduces the intracellular concentration of the antibiotic to sub-toxic levels. nih.govasm.org This allows the bacteria to survive and even thrive in the presence of the drug. Studies have shown that the intracellular accumulation of this compound is significantly lower in resistant strains possessing functional efflux pumps compared to susceptible strains or those in which the pumps have been inhibited. nih.govnih.gov The energy for this process is typically derived from the proton motive force, a gradient of protons across the cell membrane. asm.org

Genetic Determinants of Efflux (e.g., mef(A) genes, ABC transporters)

The genetic basis for this compound efflux is diverse and involves several gene families. Among the most significant are the mef (macrolide efflux) genes and genes encoding ATP-binding cassette (ABC) transporters.

The mef gene family, including mef(A) and mef(E), encodes for efflux pumps belonging to the Major Facilitator Superfamily (MFS). nih.govnih.gov These pumps are responsible for the M-phenotype of resistance, characterized by resistance to 14- and 15-membered macrolides like this compound, but susceptibility to lincosamides and streptogramin B. nih.gov The mef(A) and mef(E) genes are often located on mobile genetic elements, facilitating their spread among bacterial populations. nih.govresearchgate.net

ABC transporters represent another major class of efflux pumps involved in this compound resistance. asm.orgnih.gov A notable example is the two-gene system involving mef(A) and msr(D). In this system, Mef(A) forms the transmembrane channel, while Msr(D) functions as the ATP-binding protein that powers the transport process. nih.govresearchgate.net The presence of both genes confers a significantly higher level of macrolide resistance than mef(A) alone. researchgate.net

GenePump TypeFunctionAssociated Phenotype
mef(A)MFSMacrolide effluxM-phenotype
mef(E)MFSMacrolide effluxM-phenotype
mef(A)/msr(D)ABC TransporterMacrolide effluxHigh-level macrolide resistance

Influence of Biofilm Formation on Efflux Activity

Biofilms, which are structured communities of bacterial cells enclosed in a self-produced matrix, exhibit increased resistance to antibiotics, and efflux pumps play a crucial role in this phenomenon. asm.orgoup.commicrobiologyresearch.org Gene expression studies have revealed that the genes encoding efflux pumps are often upregulated in bacteria growing within a biofilm compared to their free-living, planktonic counterparts. asm.orgoup.com

This increased efflux activity contributes to the reduced susceptibility of biofilms to this compound and other antibiotics. nih.gov The dense, protected environment of the biofilm, coupled with the active removal of the drug, creates a formidable barrier to effective antibiotic treatment. asm.orgasm.org Some studies suggest that efflux pumps may also be involved in the transport of molecules necessary for biofilm formation and maintenance. oup.commicrobiologyresearch.org

Phenomenon of Resistance Masking by Efflux Pump Deficiency

An interesting phenomenon known as "resistance masking" has been observed in the context of efflux pump deficiency. nih.govembopress.org In some cases, mutations that confer resistance at the antibiotic's target site (e.g., the ribosome) may not result in a detectable increase in resistance in strains that lack a functional efflux pump. nih.govresearchgate.netnih.gov

This occurs because, in the absence of an efficient efflux mechanism, the intracellular concentration of the antibiotic can become high enough to overcome the reduced affinity of the mutated target. nih.govpnas.org Essentially, the high drug concentration "masks" the effect of the target site mutation. researchgate.netpnas.org This highlights the critical interplay between different resistance mechanisms and the importance of efflux pumps in enabling other resistance determinants to be expressed phenotypically. nih.govembopress.org This phenomenon has been observed in Escherichia coli and other bacteria. nih.govpnas.org

Enzymatic Drug Inactivation

Another major strategy employed by bacteria to resist this compound is the enzymatic modification or degradation of the antibiotic molecule, rendering it inactive. frontiersin.orgdroracle.ai This is accomplished by specific enzymes that catalyze chemical reactions targeting the structure of this compound.

Macrolide Phosphotransferases

Macrolide phosphotransferases (MPHs) are enzymes that inactivate this compound by attaching a phosphate group to the 2'-hydroxyl group of the desosamine (B1220255) sugar, a critical component of the this compound molecule. asm.orgfrontiersin.orgrcsb.org This phosphorylation prevents the antibiotic from binding to its ribosomal target, thereby negating its inhibitory effect on protein synthesis. frontiersin.org

There are different types of MPHs, with varying substrate specificities. asm.org For instance, MPH(2')-I enzymes are more effective at inactivating 14- and 15-membered macrolides, while MPH(2')-II enzymes can inactivate a broader range, including 16-membered macrolides. asm.orgfrontiersin.org The genes encoding these enzymes, such as mph(A), mph(B), and mph(C), are often found on mobile genetic elements, contributing to their dissemination among pathogenic bacteria. asm.orgnih.gov

Enzyme FamilyGene ExamplesMechanism of ActionSubstrate Specificity
MPH(2')-Imph(A), mph(D)Phosphorylation of 2'-hydroxyl group14- and 15-membered macrolides
MPH(2')-IImph(B), mph(C)Phosphorylation of 2'-hydroxyl group14-, 15-, and 16-membered macrolides

Macrolide Esterases

Several types of this compound esterases have been identified, including EreA and EreB. acs.orgnih.gov These enzymes are typically encoded by ere genes, which have been found in various bacterial species, often on plasmids, facilitating their transfer. nih.govresearchgate.net While both EreA and EreB hydrolyze the macrolactone ring, they can exhibit different substrate specificities for various macrolide antibiotics. acs.orgresearchgate.net For example, some research indicates that EreB can inactivate a broader range of macrolides compared to EreA. researchgate.net

Genetic Epidemiology and Evolutionary Dynamics of Resistance

The emergence and spread of this compound resistance are complex processes driven by the acquisition and dissemination of specific resistance genes, primarily erm and mef. The evolutionary success of these genes is largely attributable to their association with mobile genetic elements (MGEs), which facilitate their movement within and between bacterial species.

Acquisition and Dissemination of Resistance Genes (erm, mef)

The primary mechanisms of this compound resistance, target site modification by erm (this compound ribosome methylation) genes and efflux by mef (macrolide efflux) genes, are predominantly acquired through horizontal gene transfer (HGT). frontiersin.org The capture and spread of these resistance genes are significantly aided by MGEs. nih.gov These elements, which include transposons and plasmids, can move within a cell's DNA or be transferred to other bacterial cells. nih.gov

The erm(B) gene, one of the most widespread erm determinants, and the mef(E) gene are often found on large, composite transposons such as Tn2010. researchgate.net For instance, in Streptococcus pneumoniae, the international clone Taiwan19F-14 was found to carry Tn2009, a transposon containing tet(M) and mef(E). researchgate.netnih.gov Isolates that are resistant to both this compound and clindamycin (B1669177) have been shown to carry Tn2010, which is similar to Tn2009 but includes an additional erm(B)-containing transposon. researchgate.net This suggests that dual-resistance strains may have evolved from clones that initially only had the mef(E) gene. nih.gov

The co-localization of erm and mef genes on the same MGE provides a significant selective advantage, conferring resistance to multiple classes of antibiotics, including macrolides, lincosamides, and streptogramins B. nih.gov The dissemination of these genes is not limited to a single bacterial species. For example, the erm(B) gene has been shown to transfer from the human pathogen Clostridium difficile to the rumen commensal Butyrivibrio fibrisolvens in vitro. nih.gov

The prevalence of specific resistance genes can vary geographically. mdpi.com In many parts of Europe and Asia, erm(B) is the most common mechanism of this compound resistance, while mef genes are more predominant in the United States and Canada. nih.gov The high prevalence of this compound-resistant S. pneumoniae in some Asian countries is partly due to the clonal spread of a few multidrug-resistant clones containing both erm(B) and mef(A). nih.gov

Below is a table summarizing key research findings on the acquisition and dissemination of erm and mef genes.

Gene(s)Mobile Genetic ElementBacterial SpeciesKey FindingReference(s)
erm(B), mef(E)Tn2010Streptococcus pneumoniaeDual resistance is conferred by a composite transposon, suggesting evolution from single-resistance clones. researchgate.net
mef(E), tet(M)Tn2009Streptococcus pneumoniaeThe Taiwan19F-14 clone carries a transposon with both macrolide and tetracycline (B611298) resistance genes. nih.gov
erm(B)Not specifiedClostridium difficile, Butyrivibrio fibrisolvensIn vitro transfer of erm(B) between different bacterial species and genera has been demonstrated. nih.gov
erm(B), mef(A)Not specifiedStreptococcus pneumoniaeClonal spread of strains with both genes contributes to high resistance rates in some Asian countries. nih.gov
erm(X)Genomic island BKGI1Bifidobacterium speciesA genomic island facilitates the transfer of the erm(X) gene among bifidobacteria. nih.gov

Mechanisms of Horizontal Gene Transfer

Horizontal gene transfer (HGT) is the primary driver for the dissemination of this compound resistance genes among bacteria. reactgroup.orglakeforest.edu This process allows for the rapid exchange of genetic material, including antibiotic resistance genes, between different strains, species, and even genera. nih.govnih.gov The three main mechanisms of HGT are conjugation, transformation, and transduction. reactgroup.orgnih.gov

Conjugation is a process that requires direct cell-to-cell contact and involves the transfer of genetic material, often plasmids or integrative conjugative elements (ICEs), from a donor to a recipient bacterium. frontiersin.orgnih.govaddgene.org This is considered a major contributor to the spread of antibiotic resistance. frontiersin.org For instance, the erm(X) gene has been shown to transfer between different bifidobacterial strains via conjugation mediated by a genomic island. nih.gov Similarly, in vitro studies have demonstrated the conjugative transfer of erm(B) from C. difficile to B. fibrisolvens. nih.gov

Transformation involves the uptake of naked DNA from the environment by a recipient bacterial cell. reactgroup.orgaddgene.org This environmental DNA may come from lysed bacteria. addgene.org Natural transformation has been documented as a mechanism for the transfer of high-level this compound resistance in Campylobacter coli. asm.org In these cases, the resistance is typically due to a chromosomal mutation in the 23S rRNA gene, and transformants can then act as donors in subsequent transformation events. asm.org

Transduction is the transfer of bacterial DNA from one bacterium to another by a bacteriophage (a virus that infects bacteria). frontiersin.orgreactgroup.org During the phage replication cycle, bacterial DNA, including resistance genes, can be mistakenly packaged into new phage particles. reactgroup.org These phages can then infect new bacterial hosts and transfer the resistance genes. reactgroup.org The transduction of this compound resistance has been documented in various bacterial species, including Streptococcus pyogenes. frontiersin.org

The following table details the mechanisms of horizontal gene transfer involved in this compound resistance.

MechanismDescriptionExample in this compound ResistanceReference(s)
Conjugation Transfer of genetic material through direct cell-to-cell contact, often via plasmids or ICEs. frontiersin.orgaddgene.orgTransfer of the erm(X) gene in Bifidobacterium via a genomic island. nih.gov Transfer of erm(B) from C. difficile to B. fibrisolvens. nih.gov frontiersin.orgnih.govnih.govaddgene.org
Transformation Uptake of naked DNA from the environment by a bacterial cell. reactgroup.orgaddgene.orgAcquisition of high-level this compound resistance in Campylobacter coli through the uptake of genomic DNA with a mutated 23S rRNA gene. asm.org reactgroup.orgaddgene.orgasm.org
Transduction Transfer of bacterial DNA by a bacteriophage. frontiersin.orgreactgroup.orgTransfer of this compound resistance between strains of Streptococcus pyogenes. frontiersin.org frontiersin.orgreactgroup.org

Chemical Synthesis and Derivatization of Erythromycin

Total Synthesis of Erythromycin (B1671065) A

The total synthesis of this compound A was a landmark achievement in the field of organic chemistry, first reported by R. B. Woodward and his research group in 1981. thieme-connect.comthieme-connect.com The molecule's complexity, characterized by a 14-membered lactone ring, two attached sugar moieties (L-cladinose and D-desosamine), and ten stereogenic centers, presented a formidable synthetic challenge. thieme-connect.comthieme-connect.com At the outset of the endeavor, Woodward himself described the molecule as "quite hopelessly complicated." thieme-connect.comthieme-connect.com

A pivotal element of Woodward's strategy was the recognition of structural similarities between different segments of the molecule, specifically the C3-C8 and C9-C13 fragments. thieme-connect.com This insight allowed for the use of a common precursor, dithiadecaline A, to construct these portions. thieme-connect.com The rigid structure of this intermediate facilitated stereocontrolled reactions before its desulfurization. thieme-connect.com The final steps of the synthesis involved a macrolactonization reaction to close the large ring and subsequent site- and stereoselective glycosylation to attach the D-desosamine and L-cladinose sugars. thieme-connect.com

Since this initial success, other research groups have also accomplished the total synthesis of this compound A and its aglycone, erythronolide A. jst.go.jp Some of these alternative approaches have utilized different strategies, such as relying on acyclic stereoselection to establish the numerous chiral centers. jst.go.jp The formal total synthesis has also been described through the preparation of key intermediates, such as a 1,7-dioxaspiro[5.5]undecane derivative and Woodward's carbamate (B1207046) intermediate, which can be converted to the final product. capes.gov.brcdnsciencepub.comcdnsciencepub.comcdnsciencepub.comcdnsciencepub.com

Semi-synthetic Strategies and Analog Development

While total synthesis represents a significant academic achievement, the production of this compound for clinical use relies on fermentation. However, the native this compound A molecule has limitations, most notably its instability in acidic environments. scirp.orgmdpi.com This instability leads to poor oral bioavailability. Consequently, a primary goal of medicinal chemists has been the chemical modification of this compound to create semi-synthetic analogs with improved characteristics. uomus.edu.iqnih.gov

This compound's instability in the acidic conditions of the stomach is due to a rapid intramolecular degradation process. uomustansiriyah.edu.iq The C-6 hydroxyl group attacks the C-9 ketone, forming a hemiketal intermediate. uomustansiriyah.edu.iq Subsequent dehydration and attack by the C-12 hydroxyl group result in the formation of an inactive 8,9-anhydrothis compound-6,9-hemiketal and a 6,9;9,12-spiroketal. scirp.orgmdpi.com To overcome this, modifications have focused on preventing this internal cyclization reaction. uomus.edu.iqnih.gov

A highly successful strategy to enhance acid stability involves the chemical modification of the C-9 ketone. scirp.orgscirp.org The ketone is converted into an oxime, specifically the 9(E)-erythromycin A oxime, by reacting it with hydroxylamine. mdpi.comnih.govnih.gov This 9-oxime derivative is a crucial intermediate that blocks the initial intramolecular hemiketal formation and serves as a gateway to a new generation of macrolide antibiotics. scirp.orgscirp.orgscirp.org

Further modifications of the oxime have yielded several important drugs:

Roxithromycin : This derivative is formed by O-alkylation of the oxime's hydroxyl group, resulting in an ether oxime. scirp.orgscirp.org Roxithromycin exhibits significantly improved stability in acidic media and better oral absorption compared to this compound A. scirp.orgrsc.org

Dirithromycin : This drug is a prodrug of Erythromycylamine. Erythromycylamine is synthesized by the reduction of the 9-oxime to a C-9 amine. scirp.org Dirithromycin is formed by the subsequent condensation of erythromycylamine with 2-(2-methoxyethoxy)acetaldehyde, which creates a 1,3-oxazinane (B78680) ring that is rapidly hydrolyzed in the body to release the active Erythromycylamine. scirp.org

Azithromycin (B1666446) : This azalide antibiotic is synthesized via a Beckmann rearrangement of the 9-oxime, a process that enlarges the macrolactone ring. scirp.orgscirp.org

The hydroxyl group at the C-6 position is the nucleophile that initiates the acid-catalyzed degradation cascade. uomus.edu.iquomustansiriyah.edu.iq Masking this hydroxyl group is another effective method to improve the acid stability of this compound.

Clarithromycin (B1669154) : This widely used derivative is 6-O-methylthis compound A, created by the simple methylation of the C-6 hydroxyl group. uomus.edu.iqmdpi.com This modification effectively prevents the initial intramolecular reaction, leading to markedly increased acid stability and oral bioavailability while retaining the antibacterial properties of the parent compound. uomus.edu.iquomustansiriyah.edu.iq

6-deoxythis compound A : This analog, which lacks the C-6 hydroxyl group entirely, has been produced through targeted gene disruption in the this compound-producing bacterium, Saccharopolyspora erythraea. nih.gov By inactivating the gene for the enzyme that hydroxylates the C-6 position (6-deoxyerythronolide B hydroxylase), the bacterium produces a derivative that cannot be readily made by chemical synthesis and which possesses greater stability in acid. nih.gov

Table 1: Key Modifications of this compound for Improved Acid Stability

Derivative Modification Effect on Stability Mechanism Reference(s)
Roxithromycin C-9 ketone converted to an ether oxime Improved Blocks intramolecular hemiketal formation by modifying the C-9 ketone. scirp.orgscirp.org
Clarithromycin C-6 hydroxyl group is methylated Improved Prevents the nucleophilic attack of the C-6 OH on the C-9 ketone. uomus.edu.iquomustansiriyah.edu.iqmdpi.com
Azithromycin Ring expansion to a 15-membered azalide Improved C-9 ketone is removed and a nitrogen atom is incorporated into the ring. uomus.edu.iqscirp.orgwikipedia.org
Dirithromycin C-9 ketone converted to an amine, forming a prodrug Improved The C-9 ketone is replaced, preventing the initial degradation step. scirp.org

Beyond improving stability, semi-synthetic modifications aim to enhance antibacterial potency and broaden the spectrum of activity. nih.govnih.gov The structural integrity of new derivatives is confirmed through advanced analytical techniques such as tandem mass spectrometry (MS/MS) and two-dimensional nuclear magnetic resonance (NMR) spectroscopy, which allow for detailed characterization of fragmentation patterns and atomic connectivity. nih.govpnas.org These studies are crucial for understanding how specific chemical changes affect the molecule's properties.

One of the most significant developments in macrolide chemistry was the creation of azalides, a new class of antibiotics derived from this compound. nih.govwikipedia.org Azalides are characterized by the insertion of a nitrogen atom into the 14-membered macrolactone, creating an expanded 15-membered ring. uomus.edu.iqwikipedia.orgresearchgate.net

The synthesis of the first azalide, Azithromycin , was a breakthrough. nih.gov It is prepared from the 9(E)-erythromycin A oxime intermediate via a Beckmann rearrangement, followed by reduction. mdpi.comnih.govscirp.org This structural transformation has several profound effects:

Enhanced Acid Stability : The removal of the C-9 ketone and the incorporation of a nitrogen atom into the macrolide ring prevents the acid-catalyzed degradation that plagues this compound. uomus.edu.iqwikipedia.orgnih.gov

Broadened Antibacterial Spectrum : Azalides exhibit improved potency against certain Gram-negative bacteria, such as Haemophilus influenzae and Moraxella catarrhalis, expanding the spectrum of activity beyond that of this compound. nih.govnih.govjst.go.jpresearchgate.net

Unique Pharmacokinetics : The 15-membered ring structure confers distinct pharmacokinetic properties, including high concentrations in tissues and a long elimination half-life. rsc.orgnih.govjst.go.jp

The success of azithromycin has spurred further research into the azalide scaffold, leading to the synthesis of new derivatives with modifications at various positions to further optimize activity. researchgate.net

Structural Elucidation and Chemical Variations for Enhanced Activity and Spectrum

Introduction of Orthogonal Functional Groups (e.g., Alkynyl/Alkenyl Substituents)

The introduction of orthogonal functional groups, which can be selectively modified without interfering with other reactive sites on the molecule, is a powerful strategy in medicinal chemistry. numberanalytics.com This approach allows for the late-stage diversification of complex molecules like this compound, enabling the rapid generation of analogs for structure-activity relationship (SAR) studies.

A key example of this strategy is the precursor-directed biosynthesis of 15-propargyl this compound A. acs.orgnih.gov By feeding a synthetic terminal alkyne-tagged precursor to an engineered strain of Escherichia coli, researchers were able to incorporate a propargyl group at the C-15 position of the this compound scaffold. This novel analog demonstrated comparable antibacterial potency to this compound A and provided a "clickable" handle for further chemical modification. acs.orgnih.gov The alkyne group's small size and reactivity allow for facile and selective chemical transformations, opening avenues for creating a diverse library of this compound derivatives. This method highlights the potential of combining biosynthetic engineering with synthetic chemistry to produce novel and medicinally relevant macrolide antibiotics. nih.gov

Site-Specific Modifications (e.g., C3, C6, C9, C11, C12, C2', C4'', C12-21 alkene)

The this compound molecule offers several positions that are amenable to chemical modification, each influencing the compound's properties in distinct ways. service.gov.uk

C3 Position: The L-cladinose sugar at the C3 position is a common site for modification. scirp.org Hydrolysis of this sugar under acidic conditions is a primary reason for this compound's instability. scirp.org Replacing the cladinose (B132029) moiety with a keto group gives rise to the ketolides, a major class of this compound derivatives with improved stability and activity against resistant strains. nih.govnih.gov

C6 Position: The hydroxyl group at C6 is involved in the acid-catalyzed degradation of this compound, forming an inactive hemiketal with the C9 ketone. scirp.org Alkylation of the C6-hydroxyl group, as seen in clarithromycin (a 6-O-methyl derivative), enhances acid stability. mdpi.com

C9 Position: The C9 ketone is another critical site for modification. scirp.org Its reaction with the C6 and C12 hydroxyls contributes to acid instability. scirp.org Modifications at this position, such as the formation of oximes (as in roxithromycin) or the expansion of the macrolactone ring to include a nitrogen atom (as in the azalide azithromycin), have led to derivatives with improved pharmacokinetic profiles. mdpi.com

C11 and C12 Positions: The hydroxyl groups at C11 and C12 are also targets for derivatization. nih.gov The formation of cyclic carbamates or carbazates across these positions has been explored to create novel analogs. service.gov.uknih.gov Selective methylation at C12 has also been achieved. google.com

C2' and C4'' Positions: The hydroxyl groups on the desosamine (B1220255) (C2') and cladinose (C4'') sugars can be modified. service.gov.uknih.gov Acylation at these positions can influence the potency of the resulting derivatives. nih.gov For instance, acetylation at the C2' and C4'' positions maintains the potency of C9-oxime derivatives. nih.gov

C12-21 Alkene: The synthesis of α-amino-γ-lactone ketolides introduces a new ring system fused to the macrolactone, creating a C12-21 linkage. nih.gov This modification has yielded compounds with potent activity against resistant bacterial strains. nih.gov

Interactive Data Table: Site-Specific Modifications of this compound and Their Effects

PositionModificationResulting Compound/ClassKey Improvement(s)
C3 Replacement of L-cladinose with a keto groupKetolides (e.g., Telithromycin)Enhanced acid stability, activity against resistant strains nih.govnih.gov
C6 Methylation of the hydroxyl groupClarithromycinIncreased acid stability mdpi.com
C9 Formation of an N-oxime side chainRoxithromycinImproved acid stability mdpi.com
C9 Conversion to an amino group and ring expansionAzithromycin (an Azalide)Improved acid stability, altered pharmacokinetic properties mdpi.com
C11/C12 Formation of a cyclic carbamateKetolides (e.g., Telithromycin)Enhanced binding to the bacterial ribosome nih.gov
C2' AcetylationC9-oxime derivativesMaintained potency nih.gov
C4'' AcetylationC9-oxime derivativesMaintained potency nih.gov
C12-21 Formation of a fused α-amino-γ-lactone ringγ-lactone ketolidesPotent activity against resistant strains nih.gov

Development of Advanced Macrolide Classes (e.g., Ketolides, Acylides, Bicyclolides)

The chemical modifications of this compound have led to the development of advanced macrolide classes with superior properties.

Ketolides: This class is defined by the replacement of the L-cladinose sugar at the C3 position with a ketone. nih.gov This modification prevents the acid-catalyzed degradation of the molecule, leading to improved stability. scirp.org Ketolides, such as telithromycin (B1682012) and cethromycin, often feature additional modifications, such as a cyclic carbamate at the C11/C12 positions and an alkyl-aryl side chain, which enhance their binding to the bacterial ribosome and their activity against macrolide-resistant strains. nih.govnih.gov

Acylides: This class of this compound derivatives is characterized by the acylation of the hydroxyl groups, often at the C4'' position of the cladinose sugar. jst.go.jp These modifications can influence the biological properties of the resulting compounds.

Bicyclolides: The synthesis of 3,6-bicyclolides represents a novel class of macrolide antibiotics. jst.go.jp These compounds feature a bridged bicyclic structure, which can confer unique conformational properties and potentially lead to improved antibacterial activity.

Structure-Activity Relationships (SAR) of this compound and its Analogs

The antibacterial activity of this compound and its derivatives is intricately linked to their three-dimensional structure. scirp.org Understanding the structure-activity relationships (SAR) is crucial for the rational design of new macrolide antibiotics with enhanced efficacy and improved resistance profiles. blogspot.com

Influence of Macrolactone Ring Size on Biological Activity

The macrolactone ring is the core scaffold of this compound and its size is a critical determinant of biological activity. blogspot.com this compound possesses a 14-membered ring, which is considered optimal for binding to the bacterial ribosome. slideshare.net Modifications that alter the ring size can have significant effects on antibacterial potency.

The expansion of the 14-membered ring to a 15-membered ring, through the incorporation of a nitrogen atom, led to the development of the azalides, with azithromycin being the most prominent example. jst.go.jp This structural change results in improved activity against Gram-negative bacteria. jst.go.jp In general, macrolides with 14-, 15-, or 16-membered rings are known to be effective antibiotics that target the bacterial ribosome. wikipedia.org

Contribution of Attached Sugars (Mycarose, Desosamine) to Activity

The two deoxy sugars attached to the this compound macrolactone, D-desosamine at C5 and L-cladinose (a derivative of mycarose) at C3, play crucial roles in its antibacterial activity. scirp.orgblogspot.com

D-Desosamine: This amino sugar is essential for the biological activity of this compound. scirp.orgresearchgate.net Its dimethylamino group is protonated at physiological pH and is critical for binding to the bacterial ribosome. researchgate.net Removal of the desosamine sugar results in a complete loss of antibacterial activity. scirp.org

L-Cladinose: While not as critical as desosamine, the neutral sugar L-cladinose at the C3 position also contributes to the antibacterial profile of this compound. slideshare.net It is thought to enhance the binding affinity to the ribosome, particularly against Gram-positive bacteria. slideshare.net However, its removal and replacement with a keto group, as seen in the ketolides, can lead to compounds with improved stability and a broader spectrum of activity, including against some resistant strains. scirp.orgnih.gov This suggests that while cladinose contributes to the activity of the parent compound, its replacement can be a successful strategy for developing next-generation macrolides. scirp.org

Impact of Substituent Nature at Key Positions on Efficacy and Target Binding

The nature of substituents at various key positions on the this compound scaffold significantly impacts the efficacy and target binding of its analogs. scirp.orgnih.gov

C3 Position: As discussed, replacing the L-cladinose at C3 with a keto group is a hallmark of the ketolides and is a key factor in their enhanced activity against resistant pathogens. nih.gov

C6 Position: Alkylation of the C6-hydroxyl group, such as the methyl group in clarithromycin, prevents acid-catalyzed degradation and improves the compound's stability without significantly compromising its antibacterial activity. scirp.orgmdpi.com

C9 Position: Modifications at the C9 ketone have led to important derivatives. The formation of an oxime ether, as in roxithromycin, improves acid stability. mdpi.com The Beckmann rearrangement of the C9-oxime leads to the ring-expanded azalides, like azithromycin, which have an altered spectrum of activity. scirp.org

C11 and C12 Positions: The introduction of a cyclic carbamate or carbazate (B1233558) across the C11 and C12 hydroxyls, often in combination with a C3-keto group, is a key feature of many potent ketolides. nih.gov These modifications can enhance binding to the bacterial ribosome and overcome certain resistance mechanisms. nih.gov

C2' and C4'' Positions: Acylation at the hydroxyl groups of the desosamine (C2') and cladinose (C4'') sugars can modulate the activity of this compound derivatives. nih.govblogspot.com The effect of these modifications can be context-dependent, sometimes maintaining or even enhancing potency, while in other cases decreasing it. nih.gov

Interactive Data Table: Structure-Activity Relationship Highlights

Structural FeatureImportance for ActivityExample of ModificationImpact of Modification
14-membered macrolactone ring Essential for ribosomal binding slideshare.netRing expansion to a 15-membered ringCreation of azalides (e.g., Azithromycin) with improved Gram-negative activity jst.go.jp
D-desosamine sugar at C5 Critical for antibacterial activity; its amino group interacts with the ribosome scirp.orgresearchgate.netRemoval of desosamineComplete loss of activity scirp.org
L-cladinose sugar at C3 Contributes to binding affinity, especially against Gram-positive bacteria slideshare.netReplacement with a keto groupFormation of ketolides with enhanced stability and broader spectrum nih.gov
C6-hydroxyl group Involved in acid instability scirp.orgMethylationIncreased acid stability (e.g., Clarithromycin) mdpi.com
C9-ketone Involved in acid instability scirp.orgFormation of an oxime ether or ring expansionImproved stability and altered spectrum (e.g., Roxithromycin, Azithromycin) scirp.orgmdpi.com
C11/C12 hydroxyl groups Site for derivatization to enhance binding nih.govFormation of a cyclic carbamateEnhanced potency and activity against resistant strains (in ketolides) nih.gov

Synthesis of this compound Derivatives for Research and Quality Control

The modification of the this compound scaffold is a critical area of research, not only for the discovery of new antibiotics but also for the essential task of quality control. The synthesis of specialized derivatives allows for in-depth biological investigations and the accurate detection and quantification of impurities in bulk drug manufacturing. This section details the synthetic strategies for creating photoactive probes for binding studies, N-demethylated impurities for use as analytical standards, and versatile chemical intermediates that facilitate the development of novel analogues.

Preparation of Photoactive this compound Derivatives for Binding Studies

To investigate the precise interactions between this compound and its ribosomal target, researchers have developed photoactive derivatives that can form covalent bonds with ribosomal components upon irradiation. These photolabeling experiments are crucial for mapping the antibiotic's binding site.

One such approach involves the preparation of this compound derivatives featuring an aryl azide (B81097) or a 4-nitroguaiacol as the photoreactive group. researchgate.net These derivatives are designed to bind to the specific this compound site on the ribosome. For tracking purposes, the molecules are isotopically labeled, for instance with tritium (B154650) (³H) or iodine-125 (B85253) (¹²⁵I). researchgate.net When these derivatives are bound to the ribosome and exposed to light of a specific wavelength, the photoreactive group is activated, leading to the covalent attachment of the this compound derivative to nearby ribosomal proteins. researchgate.net

Subsequent analysis using techniques like two-dimensional gel electrophoresis and high-performance liquid chromatography (HPLC) allows for the identification of the labeled proteins. researchgate.net Studies using these photoactive probes have successfully identified protein L22 as the primary protein labeled, with protein L15 also being consistently labeled. researchgate.net Under certain conditions, proteins L2 and L4 have also been labeled by an aromatic azide derivative, although the specificity of this interaction is less certain. researchgate.net These findings, confirmed using ribosomes from this compound-resistant mutants, indicate that specific proteins are in close proximity to the bound antibiotic, providing a detailed map of the binding pocket. researchgate.net

Table 1: Photoactive this compound Derivatives and Labeled Ribosomal Proteins

Photoreactive GroupIsotopic LabelPrimary Labeled ProteinOther Labeled Proteins
Aryl Azide³H or ¹²⁵IL22L15, L2, L4
4-Nitroguaiacol³H or ¹²⁵IL22L15

Synthesis of N-demonomethylated this compound Impurities for Analytical Standards

The presence of impurities in active pharmaceutical ingredients (APIs) is a critical quality attribute that must be carefully controlled. N-demethylated forms of this compound are known process-related impurities that require well-characterized analytical standards for their detection and quantification. A general and effective method has been developed for the synthesis of these impurities. researchgate.net

The synthesis of 3''-N-demethylthis compound involves treating this compound with iodine and sodium acetate (B1210297) in a mixture of methanol (B129727) and water. researchgate.net The reaction mixture is heated to approximately 60°C, and a sodium hydroxide (B78521) solution is added dropwise. researchgate.net The progress of the reaction is monitored by thin-layer chromatography (TLC). The reaction temperature is controlled, as higher temperatures can lead to more byproducts, while lower temperatures slow the reaction rate significantly. researchgate.net Upon completion, the product is isolated by evaporation and crystallization, affording yields of around 85%. researchgate.net This same general methodology has been successfully applied to other macrolide antibiotics, such as roxithromycin, clarithromycin, and azithromycin, to produce their corresponding N-demethylated analytical standards. researchgate.net

Table 2: General Reaction Conditions for 3''-N-demethylation of Macrolides researchgate.net

Reagent/ConditionPurpose/Details
Starting Material This compound (or other macrolide)
Reagents Iodine (I₂), Sodium Acetate (CH₃COONa)
Solvent Methanol (CH₃OH) and Water (H₂O)
Temperature ~60°C
pH Adjustment Dropwise addition of Sodium Hydroxide (NaOH) solution
Monitoring Thin-Layer Chromatography (TLC)
Product 3''-N-demethylthis compound
Approximate Yield 85%

Development of Versatile this compound Intermediates

The creation of novel this compound analogues often relies on the development of versatile intermediates that possess reactive functional groups, allowing for further chemical modification at specific sites on the macrolide core. These intermediates serve as platforms for generating libraries of new compounds.

One key area of modification is the C12-C21 region of the erythronolide A lactone ring. Elimination of the 12-OH group can generate an analogue with a C12-C21 double bond. mdpi.com This alkene is a reactive site that can be selectively oxidized to an epoxide, even in the presence of other reactive groups like a 6-O-allyl moiety. mdpi.com This epoxide, along with pyrazoline derivatives formed via cycloaddition with diazomethane, can be used to introduce a variety of new functionalities. mdpi.com

Another strategy involves creating a C12-methylene ketolide. nih.gov This intermediate is synthesized from clarithromycin through a multi-step process involving protection of hydroxyl groups, reduction of the C9-ketone, formation of a cyclic ketal, and subsequent elimination to form the C12-C21 double bond. nih.gov This exocyclic double bond provides a chemical handle for introducing novel substituents at the C12 position. nih.gov

For modifications at other positions, a C13-vinyl analogue has been developed as a versatile intermediate for incorporating new groups at the C13-position. nih.gov Furthermore, α-amino-γ-lactone ketolides have been synthesized and serve as crucial intermediates for attaching various aryl and heteroaryl groups to the C-21 position via amidation reactions. researchgate.netscirp.org These strategies demonstrate the importance of creating advanced, modifiable intermediates to expand the chemical diversity of this compound-based compounds.

Table 3: Examples of Versatile this compound Intermediates

IntermediateKey Functional GroupSite of ModificationPotential Subsequent Reactions
C12-C21 Alkene DerivativeC=C double bondC12, C21Epoxidation, Osmylation, Hydroboration, Cycloaddition mdpi.com
C12-Methylene KetolideExocyclic C=CH₂C12Introduction of novel groups via alkene chemistry nih.gov
C13-Vinyl AnalogueC=CH₂C13Incorporation of novel groups nih.gov
α-Amino-γ-lactone Ketolideα-amino groupC21Amidation with aryl/heteroaryl groups researchgate.netscirp.org

Environmental Fate and Ecotoxicological Impact of Erythromycin

Environmental Occurrence and Distribution

The presence of erythromycin (B1671065) is not confined to its point of use but extends to various environmental matrices, including aquatic systems and terrestrial environments.

Detection in Aquatic Environments (Streams, Surface Water, Wastewater Effluents)

This compound is frequently detected in a variety of aquatic environments, a direct consequence of its widespread use and incomplete removal during wastewater treatment processes. arviatechnology.comnih.gov Studies have consistently identified this compound in surface waters, with concentrations varying significantly depending on the location and proximity to sources of contamination.

Wastewater treatment plant (WWTP) effluents are a primary source of this compound in aquatic ecosystems. nih.govmdpi.com While WWTPs are designed to remove a host of contaminants, the complete elimination of persistent pharmaceutical compounds like this compound is often not achieved. nih.gov This leads to the discharge of the antibiotic and its metabolites into receiving water bodies. nih.gov For instance, in the Msunduzi River in South Africa, this compound was detected, particularly at locations near a wastewater treatment discharge point. nih.gov Similarly, a study of the River Yamuna in India reported this compound concentrations as high as 2.171 ng/mL. mdpi.com In other global monitoring studies, this compound has been found in surface water at concentrations ranging from the nanogram per liter (ng/L) to the microgram per liter (µg/L) level. mdpi.comiastate.edu One study noted concentrations between 50 ng/L and 300 ng/L in water samples. iastate.edu Another study in Anqing, China, detected fourteen types of antibiotics in surface water, with total concentrations reaching up to 479 ng·L−1. nih.gov

The following table provides a summary of this compound concentrations detected in various aquatic environments from different studies.

Location Water Body Type This compound Concentration
Msunduzi River, South AfricaRiverDetected near WWTP discharge point
River Yamuna, IndiaRiverUp to 2.171 ng/mL
Various Global StudiesSurface Water50 ng/L - 300 ng/L
Anqing, ChinaSurface WaterTotal antibiotic concentration up to 479 ng·L−1
Rhine RiverRiverIdentified along with its dehydrate
Mountain River, Tatra National ParkRiverDetected

This table synthesizes data from multiple research findings to illustrate the widespread detection of this compound in aquatic environments. nih.govmdpi.comiastate.edunih.govjove.commdpi.com

Presence in Sediments and Soils

Due to its physicochemical properties, this compound can adsorb to particulate matter in the water column and subsequently accumulate in sediments. iastate.edu This leads to significantly higher concentrations in sediments compared to the overlying water. iastate.edu For example, studies have reported this compound concentrations in sediment samples ranging from 82 µg/kg to 128 µg/kg, which is markedly higher than the concentrations typically found in water systems. iastate.edu Another study found macrolide antibiotics, including this compound, in sediment samples with concentrations ranging from 2.1 µg/kg to 24.3 µg/kg. iastate.edu The sorption of this compound to clay particles and organic matter in soil and sediment can reduce its degradation and mobility. iastate.edu

In terrestrial environments, the application of manure from treated livestock as fertilizer is a significant pathway for soil contamination. nih.gov The half-life of this compound in soil has been estimated to be between 11.5 and 20 days. iastate.edu The presence of this compound in soils is a concern due to the potential for it to be transported to aquatic environments through runoff and erosion. iastate.edu

Environmental Matrix Reported Concentration Range
Sediment2.1 µg/kg to 128 µg/kg
SoilHalf-life of 11.5 to 20 days

This table highlights the accumulation of this compound in solid environmental matrices. iastate.edu

Sources of Environmental Contamination (e.g., Agricultural Runoff, Wastewater Discharge)

The primary sources of this compound contamination in the environment are well-established and stem from both human and veterinary applications.

Wastewater Discharge: Effluents from municipal wastewater treatment plants are a major and continuous source of this compound into aquatic environments. arviatechnology.comnih.govmdpi.com These facilities receive wastewater from households, hospitals, and pharmaceutical manufacturing facilities, all of which contribute to the this compound load. arviatechnology.commdpi.com Incomplete removal during treatment results in the direct discharge of the antibiotic into rivers and streams. nih.gov

Agricultural Runoff: The extensive use of this compound in animal husbandry leads to its excretion in animal waste. explorationpub.comnih.gov When manure from treated livestock is applied to agricultural land as fertilizer, the antibiotic can be transported into nearby water bodies through surface runoff, especially during rainfall events. nih.goviastate.edu One study determined that this compound had a high relative loss of over 50% due to runoff and erosion in a rainfall simulation. iastate.edu

Improper Disposal: The disposal of unused or expired this compound products down drains or in solid waste can also contribute to its presence in wastewater and landfill leachate. nih.gov

Degradation Pathways in Environmental Matrices

Once in the environment, this compound is subject to various degradation processes that determine its persistence and ultimate fate. These processes can be broadly categorized as biotic and abiotic.

Biodegradation Mechanisms by Environmental Microorganisms

Microbial activity plays a crucial role in the breakdown of this compound in the environment. ontosight.ai Various microorganisms, including bacteria and fungi, can produce enzymes that degrade the antibiotic. ontosight.ai One of the key enzymatic reactions is hydrolysis, where the macrolactone ring of the this compound molecule is cleaved by esterases. ontosight.aiacs.org This enzymatic hydrolysis inactivates the antibiotic. acs.org

For example, a bacterial strain identified as Paracoccus versutus W7, isolated from sewage sludge, has been shown to effectively degrade this compound. nih.gov This strain was found to degrade 58.5% of a 50 mg/L this compound solution within 72 hours under optimal conditions. nih.gov The study also identified an this compound esterase (EreA) as being involved in the metabolic process. nih.gov Research has also shown that this compound-resistant Pseudomonas species in aquatic and sediment environments possess a constitutive this compound esterase activity that contributes to the inactivation of this compound A. researchgate.net

The rate and extent of biodegradation are influenced by several environmental factors, including pH and temperature. ontosight.ai Optimal degradation of this compound has been observed at a pH range of 6 to 8 and temperatures between 20 and 30°C. ontosight.ai

Mineralization Processes Leading to CO2 Formation

Mineralization represents the complete degradation of an organic compound to its inorganic constituents, primarily carbon dioxide (CO₂), water, and mineral salts. mdpi.com While partial degradation of this compound to less active or inactive metabolites is more common, complete mineralization by microbial populations can occur. researchgate.net

Studies have demonstrated that sediment microbial populations are capable of partially or completely mineralizing this compound A. researchgate.net The initial rate of mineralization appears to be governed by the rate at which the antibiotic is released from being sorbed to soil or sediment particles. researchgate.net The process often exhibits a lag phase, after which an increase in the population density of microorganisms capable of metabolizing this compound leads to an accelerated rate of mineralization. researchgate.net

Advanced oxidation processes (AOPs) are another set of mechanisms that can lead to the mineralization of this compound. mdpi.com These processes generate highly reactive hydroxyl radicals (·OH) that can non-selectively oxidize organic pollutants, ideally leading to their complete conversion to CO₂ and other inorganic compounds. mdpi.com While AOPs are more commonly associated with water treatment technologies, similar oxidative reactions can occur in the natural environment, albeit at a much slower rate.

Formation and Dynamics of Bound Residues (BRs) in Soils

Once introduced into the soil, a significant fraction of this compound can become physically or chemically bound to soil components, forming what are known as bound residues (BRs). nih.gov These non-extractable residues are a critical aspect of this compound's environmental fate as they are not easily detected by conventional monitoring methods, potentially leading to an underestimation of the total environmental load. nih.gov

The formation and dynamics of these bound residues are highly dependent on soil type. nih.gov Research using 14C-labeled this compound has demonstrated that in soils with high organic matter and microbial activity, such as black and fluvo-aquic soils, this compound is rapidly mineralized. nih.gov In contrast, red soil, which has lower microbial diversity and richness, tends to facilitate the rapid formation of large quantities of bound residues with slow mineralization. nih.gov In one study, after 120 days, approximately 90% of the introduced this compound was mineralized to 14CO2 in black and fluvo-aquic soils, whereas only 30% was mineralized in red soil, where up to 50% remained as bound residues. nih.gov

The degradation of this compound is primarily driven by soil microorganisms, which can also influence the re-release of these bound residues. nih.gov This highlights the dynamic nature of BRs, which can act as a long-term reservoir of this compound in the soil environment. nih.gov The process of binding often involves adsorption to clay particles and organic matter, which can reduce the immediate bioavailability and leaching of the antibiotic. iastate.edumdpi.com

Table 1: Fate of 14C-Erythromycin in Different Soil Types over 120 Days

Soil TypeMineralization (% of initial)Bound Residues (% of initial)
Black Soil (BS)~90%Low
Fluvo-aquic Soil (FS)~90%Low
Red Soil (RS)~30%up to 50%

Abiotic Degradation Processes

While microbial degradation is a key process, abiotic degradation mechanisms also contribute to the transformation of this compound in the environment. These processes are often employed in wastewater treatment to remove this compound before it enters natural ecosystems. arviatechnology.com

Photocatalysis: This process utilizes photocatalysts to degrade organic pollutants. this compound can be efficiently broken down and mineralized into simpler, less harmful compounds like water, carbon dioxide, and inorganic acids through photocatalysis. The mechanism involves the generation of highly reactive hydroxyl radicals (•OH) that attack the this compound molecule.

Advanced Oxidation Processes (AOPs): AOPs are a suite of chemical treatment procedures designed to remove organic and inorganic materials from water and wastewater by oxidation through reactions with hydroxyl radicals. nih.gov These processes are considered highly efficient for the gradual oxidation of this compound. mdpi.com

Ozonation: Ozone (O3) is a powerful oxidizing agent that can effectively degrade this compound. arviatechnology.com The process works by breaking down the antibiotic's molecules into smaller, less harmful byproducts. arviatechnology.com The effectiveness of ozonation is influenced by pH, with deprotonated this compound reacting more readily with ozone. utexas.edu While effective, ozonation can be expensive due to high energy requirements and the potential for forming disinfection byproducts. arviatechnology.com Research has shown that with an ozone concentration of 6 mg/L, both sulfamethoxazole (B1682508) and this compound can be completely removed within 30 minutes. scientific.net

Fenton and Fenton-like Reactions: The Fenton reaction uses hydrogen peroxide and an iron catalyst to generate hydroxyl radicals, which can non-selectively attack and degrade this compound. Fenton-like techniques, such as using divalent iron-activated persulfate, have also proven effective, with some studies reporting degradation rates of up to 90%. A study on the Fenton method for treating this compound wastewater showed a 40.88% removal rate of chemical oxygen demand (COD), where the sixteen-membered ring of this compound A was broken down into eight smaller molecules. asianpubs.org The solar photoelectro-Fenton process has also been shown to mineralize approximately 69% of a 165 mg/L this compound solution. researchgate.net

Environmental Persistence and Bioaccumulation Potential

This compound is considered to be potentially persistent in the environment. janusinfo.se Its persistence in water is influenced by factors such as temperature, pH, and sunlight exposure, and it can remain active in freshwater for several weeks. arviatechnology.com The half-life of this compound in soil has been reported to be between 11.5 and 20 days. iastate.edu However, repeated applications of this compound to soil can lead to an accelerated degradation rate as the soil microbial community adapts. nih.gov

This compound has a low to moderate potential for bioaccumulation in aquatic organisms. janusinfo.senih.gov One study reported a mean bioaccumulation factor (BCF) of 4492 L kg⁻¹ in crucian carp, indicating a potential for bioaccumulation. rsc.org However, other information suggests a low potential for bioaccumulation. janusinfo.se The presence of dissolved organic matter (DOM) in aquatic environments can inhibit the bioavailability of this compound by forming DOM-erythromycin complexes, which can reduce its uptake by organisms like zebrafish and duckweed. nih.gov

Impact on Environmental Microbial Communities and Antimicrobial Resistance

The introduction of this compound into the environment can have significant impacts on microbial communities, primarily through exerting selective pressure that alters their composition and promotes the development and spread of antibiotic resistance. engineering.org.cn

The presence of this compound in the environment, even at sub-inhibitory concentrations, creates a selective pressure that favors the survival and proliferation of resistant bacteria. engineering.org.cnnih.gov This leads to an increase in the abundance and dissemination of antibiotic resistance genes (ARGs), particularly this compound resistance methylase (erm) genes. nih.gov These genes confer resistance by modifying the bacterial ribosome, which is the target of macrolide antibiotics. nih.govresearchgate.net Manure from animals treated with this compound is a significant source of these ARGs in agricultural soils. asm.org The application of such manure can lead to an increase in the prevalence of erm genes in the soil environment. engineering.org.cn Studies have shown a link between antibiotic concentrations and the development of antibiotic resistance, highlighting the importance of selective windows in the emergence and persistence of resistance. nih.gov

Selection Pressure and Dissemination of Antibiotic Resistance Genes (ARGs) in the Environment

Analytical Methodologies for Environmental Monitoring

The accurate detection and quantification of this compound in complex environmental matrices such as water and sediment are fundamental to assessing its environmental fate. iastate.edu Due to the typically low concentrations found in the environment, sophisticated analytical procedures are required to isolate and measure the compound and its related substances. iastate.edu These methods often involve an extraction and clean-up step to concentrate the analyte and remove interfering substances, followed by instrumental analysis.

Improved Techniques for Quantification in Water and Sediment

Significant research has focused on optimizing methods for extracting this compound from water and sediment to enhance recovery rates and ensure accurate quantification. nih.gov Solid-Phase Extraction (SPE) is a widely used technique for the pre-concentration and purification of this compound from aqueous samples. iastate.edunih.gov Various SPE sorbents and elution protocols have been investigated to maximize the recovery of this compound and other related macrolides. For instance, Oasis HLB cartridges have demonstrated high recovery efficiencies for this compound's degradation product (this compound-H₂O) from surface water and wastewater treatment plant influent. nih.gov

For sediment samples, the extraction process is more challenging due to the complex matrix, which includes organic matter, clay, and moisture. iastate.edu Researchers have developed and improved sediment extraction methods to increase the recovery of both extractable and bound residues. nih.gov These methods often employ pressurized liquid extraction (PLE) or solvent extraction with specific buffer solutions and organic solvents, followed by an SPE clean-up step. nih.govpjoes.com The optimization of parameters such as solvent composition, pH, and extraction time has led to significantly improved recovery rates. iastate.edunih.gov

Following extraction and clean-up, high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is the predominant technique for the determination of this compound. nih.govasianpubs.org Specifically, liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides high selectivity and sensitivity, allowing for the detection of trace concentrations of the antibiotic. nih.govacs.org Ultra-high-performance liquid chromatography (UHPLC) systems have also been employed to achieve rapid analysis times, enabling the simultaneous determination of this compound and other pharmaceuticals in a single run. mdpi.com

Table 1: Research Findings on Improved this compound Quantification Techniques

MatrixAnalytical MethodKey FindingsRecovery Rate / Detection LimitSource
Natural and Waste WaterSPE with LC-ion trap MS-MSDeveloped for trace concentrations of this compound-H₂O, Roxithromycin, and Tylosin.Average recovery for this compound-H₂O was 93.6% in surface water and 84.8% in WWTP influent. Method detection limit was 0.07 µg/L. nih.gov
Surface Water (Freshwater and Seawater)UHPLC-MS/MSSimultaneous determination of this compound, azithromycin (B1666446), fluoxetine, and sotalol (B1662669) within a three-minute run.Limits of detection ranged from 2 to 7 ng/L; limits of quantification from 7 to 23 ng/L. mdpi.com
Water and SedimentSPE and Sediment Extraction with ¹⁴C-ErythromycinOptimized recovery from water and two types of pond sediments.SPE recoveries from water ranged from 75.5% to 94.7%. Sediment extraction recovery was up to 86.7% with an ammonium (B1175870) acetate (B1210297)/acetonitrile solution. iastate.edunih.gov
River SedimentPressurized Liquid Extraction (PLE) and LC-MS/MSMethod suitable for quantifying various antibiotics in the low µg/kg range.Recovery for macrolides (including this compound) ranged from 3.3% to 30.9%. This compound-H₂O was quantified at up to 12.8 µg/kg. mdpi.com
Fish Tissue (Trout)Liquid-Liquid Extraction and LC-ESI-MS/MSA fast sample treatment for purification, identification, and quantification of this compound A residues.The method was validated according to European Commission Decision 657/2002, with defined precision, accuracy, and detection capability. acs.org

Application of Labeled Compounds for Environmental Fate Studies (e.g., ¹⁴C-labeled this compound)

The use of radiolabeled compounds, particularly ¹⁴C-labeled this compound, is a powerful tool for investigating the environmental fate of this antibiotic. nih.govresearchgate.net These tracer studies allow for a detailed accounting of the distribution and transformation of this compound in complex environmental systems like soil and sediment microcosms. researchgate.netiastate.edu By tracking the ¹⁴C label, researchers can quantify key processes such as degradation, mineralization (the complete breakdown to ¹⁴CO₂), and the formation of non-extractable or bound residues. nih.govoup.com

Studies using ¹⁴C-labeled this compound have demonstrated that its fate varies significantly depending on the soil or sediment type. nih.govresearchgate.net For example, in some agricultural soils, this compound is rapidly mineralized, while in others, it tends to form large amounts of bound residues with slower mineralization. nih.govresearchgate.net This indicates that a significant portion of the parent compound becomes sequestered within the solid matrix, which can affect its bioavailability and long-term persistence. researchgate.net

Furthermore, these studies have elucidated the role of microorganisms in the degradation of this compound. nih.govoup.com Experiments comparing sterile (autoclaved) and non-sterile sediments show that biotic processes are major contributors to its breakdown. iastate.edu The mineralization of different parts of the this compound molecule has been investigated using specifically labeled compounds (e.g., on the macrocyclic lactone ring or the N-methyl group), providing insights into the degradation pathways. oup.com The presence of manure has also been shown to influence the mobility and fate of this compound, with ¹⁴C-tracer studies revealing that manure can increase the amount of extractable this compound from aged sediments. researchgate.net

Table 2: Research Findings from Environmental Fate Studies Using ¹⁴C-labeled this compound

Study FocusEnvironmental MatrixKey FindingsSource
Degradation, Mineralization, and Bound ResiduesThree typical agricultural soils (Black soil, Fluvo-aquic soil, Red soil)After 120 days, ~90% of ¹⁴C-erythromycin was mineralized in Black and Fluvo-aquic soils, but only 30% in Red soil, where up to 50% formed bound residues. nih.govresearchgate.net
Fate in Sediment-Containing MicrocosmsPond water and sedimentThis compound accumulated in sediment, with a decrease in extractable residues and an increase in bound residues over the 63-day study. Biotic processes were key to degradation. iastate.edu
Mineralization in Aquaculture SedimentsAquaculture sediment from salmon hatchery sitesDemonstrated that both the macrocyclic lactone and the N-methyl group are mineralized by sediment microbial populations, though the lactone ring was more persistent. oup.com
Influence of Manure on BioavailabilitySediment with and without manure amendmentThe addition of manure resulted in greater extractable ¹⁴C-erythromycin from aged sediments compared to unamended sediments. researchgate.net
Extraction Method OptimizationSand and pond sediment¹⁴C-erythromycin was used to test and optimize the recovery efficiency of various solvent and buffer extraction methods. iastate.edunih.gov

Non Antibiotic Molecular Actions and Research Applications

Immunomodulatory and Anti-inflammatory Molecular Mechanisms

Erythromycin (B1671065) and other 14- and 15-membered macrolides demonstrate significant immunomodulatory effects, which are distinct from their antibacterial actions. asm.org These effects are particularly relevant in chronic inflammatory diseases and are achieved at concentrations lower than those required for bacterial inhibition. asm.org

One of the key mechanisms underlying this compound's anti-inflammatory action is the inhibition of pro-inflammatory cytokine production. asm.orgnih.gov It has been shown to suppress the release of interleukin-6 (IL-6) and interleukin-8 (IL-8) from human bronchial epithelial cells. asm.orgnih.gov IL-8 is a potent chemoattractant for neutrophils, and by reducing its levels, this compound can diminish neutrophil infiltration into inflamed tissues. asm.org Furthermore, this compound can inhibit the production of other pro-inflammatory mediators such as macrophage inflammatory protein 1 (MIP-1). asm.org

The anti-inflammatory effects of this compound are also linked to its ability to interfere with intracellular signaling pathways, notably the nuclear factor-kappa B (NF-κB) pathway. nih.govtandfonline.com NF-κB is a critical transcription factor that regulates the expression of numerous genes involved in inflammation. This compound has been shown to suppress the activation of NF-κB, thereby downregulating the expression of pro-inflammatory genes. nih.govtandfonline.com Some studies suggest this interaction occurs downstream of the dissociation of IκB, an inhibitor of NF-κB. nih.gov

Molecular Inhibition of Neutrophil Infiltration in Preclinical Models

This compound's ability to inhibit neutrophil infiltration has been demonstrated in several preclinical models of inflammation. asm.orgnih.govjci.org This effect is a cornerstone of its immunomodulatory action.

A significant finding in murine models of lipopolysaccharide (LPS)-induced acute lung injury and ligature-induced periodontitis is that this compound's anti-inflammatory action is mediated by the upregulation of Developmental Endothelial Locus-1 (DEL-1). nih.govjci.orgjci.org DEL-1 is a secreted homeostatic protein that restrains neutrophil recruitment by binding to the lymphocyte function-associated antigen-1 (LFA-1) integrin on neutrophils, thereby inhibiting their adhesion to intercellular adhesion molecule 1 (ICAM-1) on vascular endothelial cells. nih.govjci.org this compound was found to induce DEL-1 transcription in human lung microvascular endothelial cells by interacting with the growth hormone secretagogue receptor and activating the JAK2/MAPK p38/C/EBPβ signaling pathway. jci.orgjci.org The protective effects of this compound against pulmonary inflammation and periodontal bone loss were absent in DEL-1 deficient mice, highlighting the critical role of this protein in this compound's anti-neutrophil activity. nih.govjci.orgjci.org

In addition to upregulating DEL-1, this compound has been shown to downregulate the expression of adhesion molecules on neutrophils, such as L-selectin and Mac-1 (CD11b/CD18), further impeding their recruitment to inflammatory sites. asm.org The reduction in neutrophil chemotactic activity observed in bronchoalveolar lavage fluid from animal models treated with this compound is also attributed to a decrease in the production of chemoattractants like IL-8. asm.org

Table 1: Preclinical Models Demonstrating this compound's Inhibition of Neutrophil Infiltration

Model Key Findings Molecular Mechanisms Implicated
LPS-induced acute lung injury in mice Reduced neutrophil infiltration into the lungs, protection against lethal pulmonary inflammation. nih.govjci.orgjci.org Upregulation of DEL-1, inhibition of neutrophil adhesion. nih.govjci.orgjci.org
Ligature-induced periodontitis in mice Decreased neutrophil infiltration in periodontal tissue, prevention of inflammatory bone loss. nih.govjci.orgjci.org DEL-1-dependent mechanism. nih.govjci.orgjci.org
Rat middle ear inflammation Inhibition of LPS-induced neutrophil recruitment. asm.org Downregulation of L-selectin and Mac-1 expression on neutrophils. asm.org
Various animal models (LPS, Pseudomonas beads, bleomycin) Inhibition of neutrophil migration after acute lung injury. asm.org Decreased production of chemoattractants (e.g., IL-8). asm.org

Agonistic Activity on Select Mammalian Receptors (e.g., Motilin Receptor)

This compound is a potent agonist of the motilin receptor, a G protein-coupled receptor found in the gastrointestinal tract. nih.govnih.govphysiology.org This interaction is responsible for the prokinetic effects of this compound, which can stimulate gastrointestinal motility. nih.govreprocell.com The binding of this compound to the motilin receptor mimics the action of the endogenous peptide hormone motilin, leading to contractions of smooth muscle in the stomach and small intestine. nih.govreprocell.com

The agonistic activity of this compound on the motilin receptor has been well-characterized in vitro. Studies on rabbit duodenal smooth muscle strips have shown that this compound induces contractions in a manner similar to motilin. nih.gov The dose-response curve for this compound-induced contractions is parallel to that of motilin, and their effects are additive. nih.gov Furthermore, this compound's ability to displace radiolabeled motilin from its receptor confirms its direct interaction. nih.gov It is noteworthy that an antibacterially inactive degradation intermediate of this compound, 8,9-anhydro-6,9-hemiketal, also serves as a motilin receptor agonist. researchgate.net

The species specificity of the motilin receptor is an important consideration, as the effects of motilin agonists can vary between humans and other animals, such as dogs. reprocell.com

Table 2: In Vitro Agonistic Activity of this compound and its Derivatives on Rabbit Duodenal Smooth Muscle

Compound Concentration for 50% of Max Contraction (M) Concentration for 50% Displacement of Labeled Motilin (M)
EM201 (8,9-anhydro-EMA-6,9-hemiketal) 5.0 x 10⁻⁸ 1.0 x 10⁻⁸
This compound A (EMA) 2.0 x 10⁻⁶ 1.3 x 10⁻⁷
EMA N-oxide 1.0 x 10⁻⁴ 4.0 x 10⁻⁶

Data from Peeters et al., 1989 nih.gov

Applications in Biochemical and Structural Biology Research

This compound's specific interaction with the bacterial ribosome has made it an invaluable tool for studying ribosomal structure and function.

Characterization of Ribosomal Binding Sites and Dynamics

This compound binds to the nascent peptide exit tunnel (NPET) of the bacterial 50S ribosomal subunit. diva-portal.orgbiorxiv.org This binding site is located near the peptidyl transferase center (PTC). mdpi.com Structural studies, including X-ray crystallography and cryo-electron microscopy, have provided detailed insights into the molecular interactions between this compound and the ribosome. mdpi.com

The binding of this compound can induce conformational changes in the ribosome. For instance, it has been shown to cause a conformational change in residue A2062 of the Thermus thermophilus ribosome. mdpi.com The drug's cladinose (B132029) sugar moiety protrudes into the NPET, playing a crucial role in its interaction with the ribosome and its inhibitory mechanism. pnas.org Mutations in ribosomal proteins, such as L4 and L22, can confer resistance to this compound, further defining the components of its binding site. researchgate.net

Probing Ribosomal Function and Translational Processes

This compound's mechanism of action, which involves blocking the exit of the nascent polypeptide chain, allows researchers to probe the dynamics of translation. diva-portal.orgbiorxiv.org It can cause ribosome stalling in a context-dependent manner, depending on the sequence of the nascent peptide. diva-portal.org This property has been exploited to study the process of translational attenuation, a regulatory mechanism for gene expression. For example, in the case of the erm(C) gene, which confers resistance to this compound, the drug-bound ribosome stalls during the translation of a leader peptide, leading to a conformational change in the mRNA that allows for the translation of the resistance-conferring methylase. nih.gov

By using techniques like single-particle tracking of fluorescently labeled tRNAs in live bacteria, researchers have been able to directly observe the kinetic effects of this compound on protein synthesis. diva-portal.org These studies have shown that this compound can significantly extend the dwell time of elongator tRNAs on the ribosome, providing a more nuanced understanding of its inhibitory effects beyond simple blockage. diva-portal.org

Development of Molecular Probes (e.g., Photoactive Derivatives) for Affinity Labeling Studies

To precisely identify the ribosomal components at or near the this compound binding site, photoactive derivatives of this compound have been synthesized and used in affinity labeling studies. researchgate.net These derivatives typically contain a photoreactive group, such as an aryl azide (B81097), that can be activated by light to form a covalent bond with nearby molecules. researchgate.net

By using isotopically labeled photoactive this compound derivatives, researchers have been able to covalently link the drug to ribosomal proteins and then identify the labeled proteins. researchgate.net These studies have consistently identified ribosomal protein L22 as a major component of the this compound binding site. researchgate.net Protein L15 has also been consistently labeled, and other proteins like L2 and L4 have been implicated to a lesser extent. researchgate.net Similarly, photoaffinity labeling with a derivative of rosaramicin, another macrolide, has identified proteins L18 and L19 as part of its high-affinity binding site. nih.gov These molecular probes are powerful tools for mapping the architecture of the ribosomal drug binding pocket.

Utilization in in vitro Selection and Characterization of Ribosomal Mutants

This compound's specific mode of action, which involves binding to the 50S ribosomal subunit and blocking the nascent peptide exit tunnel, makes it an invaluable tool for the in vitro selection and subsequent characterization of ribosomal mutants. oup.comasm.org The use of this compound as a selective agent allows for the isolation of bacteria that have developed resistance through modifications in the components of the ribosome, primarily the 23S ribosomal RNA (rRNA) and ribosomal proteins L4 and L22. asm.orgnih.govnih.gov Studying these mutants provides deep insights into the structure and function of the ribosome, the mechanism of protein synthesis, and the molecular basis of antibiotic resistance.

The process of in vitro selection typically involves exposing a bacterial population to increasing concentrations of this compound. oup.com This selective pressure favors the survival and proliferation of mutants with alterations that reduce the antibiotic's inhibitory effect. Once isolated, these resistant mutants are characterized to identify the specific genetic changes responsible for the resistance phenotype. These investigations have revealed that mutations often occur in highly conserved regions of the 23S rRNA and ribosomal proteins L4 and L22, which are integral to the this compound binding site and the peptide exit tunnel. nih.govoup.comoup.com

Characterization of 23S rRNA Mutants

Mutations within domain V of the 23S rRNA are a common mechanism of this compound resistance. This region is a critical component of the peptidyl transferase center (PTC) and the this compound binding pocket. nih.govweizmann.ac.il The most frequently observed mutations are transitions or transversions at nucleotide positions A2058 and A2059 (Escherichia coli numbering). nih.govnih.gov For instance, an A2058G mutation is a well-documented cause of high-level macrolide resistance in various bacterial species. nih.govnih.gov Similarly, mutations at position C2611 have been shown to confer resistance, often in conjunction with resistance to other macrolides and streptogramin B. nih.gov The selection of these mutants using this compound and their subsequent analysis have been crucial in mapping the antibiotic's interaction site on the ribosome.

Table 1: Selected Examples of in vitro Selected 23S rRNA Mutations Conferring this compound Resistance

OrganismMutation (E. coli numbering)Change in this compound MICKey Research Findings
Streptococcus pneumoniaeA2058G>128 µg/mLConfers high-level resistance to 14, 15, and 16-membered macrolides, as well as lincosamides. nih.gov
Streptococcus pneumoniaeA2059G>128 µg/mLResults in resistance to 14, 15, and 16-membered macrolides. nih.gov
Streptococcus pneumoniaeC2611A/GSignificant increaseConfers resistance to 14- and 15-membered macrolides and may also provide co-resistance to streptogramin B. nih.gov
Haemophilus influenzaeA2058G>128 µg/mLSelected by azithromycin (B1666446) exposure and confers high-level cross-resistance to this compound and clindamycin (B1669177). nih.gov
Haemophilus influenzaeA2059G>128 µg/mLIsolated after exposure to azithromycin, leading to broad macrolide resistance. nih.gov
Campylobacter jejuniA2059G≥16 µg/mLThe predominant mutation responsible for high-level this compound resistance in clinical isolates. asm.org
Bordetella pertussisA2058GNot specifiedIdentified as the likely cause of this compound resistance in tested strains. nih.gov

Characterization of Ribosomal Protein L4 Mutants

Ribosomal protein L4 is another key component of the nascent peptide exit tunnel. Mutations in the gene encoding L4 (rplD) can lead to this compound resistance. nih.govoup.com These mutations often involve amino acid substitutions or insertions within a highly conserved region of the protein. nih.govmicrobiologyresearch.org For example, a Lys63Glu substitution in E. coli L4 has been shown to significantly reduce the binding affinity of this compound to the ribosome. nih.govoup.com The isolation of various L4 mutants has demonstrated that this protein plays a crucial role in maintaining the conformation of the peptide exit tunnel and influencing the binding of macrolide antibiotics. nih.gov

Table 2: Selected Examples of in vitro Selected Ribosomal Protein L4 Mutations Conferring this compound Resistance

OrganismMutationChange in this compound MICKey Research Findings
Escherichia coliK63E (Lys63Glu)Resistant to at least 500 µg/mLReduces the binding affinity of this compound to the ribosome. nih.govoup.comasm.org
Escherichia coliG66S (Gly66Ser)Resistant to at least 500 µg/mLAn example of a missense mutation in the L4 "tentacle" that confers resistance. nih.gov
Escherichia coliInsertion mutationsResistant to ≥500 µg/mLLarge insertions can lead to very slow growth and abnormal ribosomal subunit accumulation. nih.gov
Streptococcus pneumoniaeG71R (Gly71Arg)IncreasedA prevalent mutation found in a highly conserved region of L4. microbiologyresearch.org
Streptococcus pneumoniaeInsertions in conserved regionIncreasedInsertion of amino acids in the 63-74 region of L4 confers resistance. nih.gov

Characterization of Ribosomal Protein L22 Mutants

Mutations in ribosomal protein L22, encoded by the rplV gene, are also a significant cause of this compound resistance. asm.orgpnas.org A well-characterized mutation in E. coli is a deletion of three amino acids (Met-Lys-Arg) at positions 82-84. asm.orgpnas.org Interestingly, ribosomes with this L22 mutation can still bind this compound, suggesting a different resistance mechanism compared to L4 mutants where binding is often impaired. nih.govoup.com It is proposed that mutations in L22 alter the conformation of the peptide exit tunnel, allowing the nascent polypeptide chain to bypass the bound antibiotic. pnas.org The use of this compound to select for these mutants has been instrumental in understanding the dynamic nature of the ribosome tunnel and its role in antibiotic resistance. nih.govpnas.org

Table 3: Selected Examples of in vitro Selected Ribosomal Protein L22 Mutations Conferring this compound Resistance

OrganismMutationChange in this compound MICKey Research Findings
Escherichia coliΔMKR (Deletion of Met82-Lys83-Arg84)Resistant to at least 500 µg/mLRibosomes with this mutation can still bind this compound, suggesting a resistance mechanism that does not prevent drug binding. nih.govasm.orgpnas.org
Escherichia coliInsertion at position 99Resistant to ≥150 µg/mLThis insertion mutant showed reduced this compound binding compared to the wild type. nih.gov
Haemophilus influenzaeVarious substitutions and deletionsIncreasedAlterations in the highly conserved region between amino acid positions 80 and 94 confer resistance. nih.gov
Campylobacter jejuniInsertion of GlyAlaValLeuThr≥16 µg/mLA five-amino-acid insertion found in a highly resistant strain without a 23S rRNA mutation. asm.org
Campylobacter jejuniD72N (Asp72Asn)≥16 µg/mLAn amino acid substitution identified in a resistant strain lacking 23S rRNA mutations. asm.org

Q & A

Q. How can researchers optimize erythromycin production in Saccharopolyspora erythraea fermentation using statistical experimental designs?

  • Methodology : Employ fractional factorial design (FFD) to identify critical nutrients (e.g., ZnSO₄, citric acid, threonine) and response surface methodology (RSM) to determine optimal concentrations . Monitor oxygen uptake rate (OUR) as a physiological indicator to time nutrient feeding during fed-batch bioreactor runs, improving yields by 11.7% . Validate models via ANOVA to ensure statistical significance (e.g., p < 0.05) .

Q. What analytical methods are recommended for quantifying this compound in fermentation broth?

  • Methodology : Use spectrophotometry (498 nm absorbance after acid hydrolysis) for rapid quantification . Confirm purity via bioassays (e.g., cylinder plate method with Bacillus pumilus CMCC 63202) and HPLC for separation . Cross-validate results with mass spectrometry (LC-MS) to detect degradation products .

Q. How should researchers design controlled experiments to assess this compound’s antibiotic efficacy against Gram-positive bacteria?

  • Methodology : Conduct disk diffusion or broth microdilution assays (CLSI guidelines) using standardized inoculum (e.g., 1–5 × 10⁵ CFU/mL). Include positive controls (e.g., gentamycin) and negative controls (solvent-only). Measure zones of inhibition or MIC/MBC values, accounting for solvent effects (e.g., butyl acetate) .

Advanced Research Questions

Q. What molecular mechanisms underlie this compound-induced resistance in bacterial plasmids, and how can they be experimentally characterized?

  • Methodology : Clone resistance determinants (e.g., pE194 plasmid) into model organisms (e.g., Bacillus subtilis) and analyze promoter regions via sequencing. Use site-directed mutagenesis to disrupt inverted repeat sequences (e.g., sequences 1–4 in pE194) and assess constitutive vs. inducible resistance via ribosome stalling assays .

Q. How can structural biology techniques elucidate this compound’s interaction with human cytochrome P450 3A4 (CYP3A4) to predict drug-drug interactions?

  • Methodology : Perform X-ray crystallography of CYP3A4 co-crystallized with this compound to resolve conformational changes (e.g., >80% active site expansion). Use molecular dynamics simulations to model multiple binding modes and validate with kinetic studies (e.g., NADPH oxidation rates) .

Q. What statistical approaches are suitable for resolving contradictory data in meta-analyses of this compound’s clinical efficacy?

  • Methodology : Apply sensitivity analysis by excluding low-quality trials (e.g., unblinded studies) and subgroup analysis to compare outcomes across antibiotic subclasses (e.g., macrolides vs. tetracyclines). Use random-effects models to account for heterogeneity and report 95% confidence intervals .

Q. How can machine learning improve the classification of this compound derivatives in large-scale pharmacological datasets?

  • Methodology : Train Extreme Learning Machine (ELM) models on spectral or LC-MS data (e.g., this compound ethylsuccinate) and compare accuracy with SAE-BPNN. Optimize hyperparameters via cross-validation and report precision-recall metrics for imbalanced datasets .

Methodological Notes

  • Data Validation : Always cross-reference spectrophotometric this compound measurements with bioassays to detect inactive analogs .
  • Ethical Compliance : For clinical data, adhere to PRISMA guidelines in meta-analyses and obtain IRB approval for primary studies .
  • Reproducibility : Publish raw fermentation data (e.g., OUR profiles, nutrient feed timing) and statistical code (e.g., SAS scripts for RSM) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.